(R)-2,4,6-trimethylbenzenesulfinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(R)-2,4,6-trimethylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCVPMEMBXPSM-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[S@@](=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446021-73-4 | |
| Record name | (R)-2,4,6-Trimethylbenzenesulfinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-2,4,6-Trimethylbenzenesulfinamide: Technical Guide to Structure and Properties
Executive Summary: The Steric Advantage
(R)-2,4,6-trimethylbenzenesulfinamide (often referred to as (R)-Mesitylsulfinamide ) is a high-performance chiral auxiliary used in the asymmetric synthesis of amines. It represents a sterically evolved analog of the classic Davis reagent (p-toluenesulfinamide).[1]
While tert-butanesulfinamide (Ellman’s auxiliary) is the industry standard for general applications, (R)-mesitylsulfinamide is critical when higher diastereoselectivity is required.[1] The ortho-methyl groups on the aromatic ring create a "steric wall" that exerts superior facial control during nucleophilic additions to sulfinimines, particularly when the substrate lacks significant steric differentiation.
Chemical Profile and Structure[1][2][3]
Identification
| Property | Data |
| IUPAC Name | (R)-2,4,6-trimethylbenzenesulfinamide |
| Common Name | (R)-Mesitylsulfinamide |
| CAS Number (R) | 446021-73-4 |
| CAS Number (S) | 607729-50-0 |
| Molecular Formula | C |
| Molecular Weight | 183.27 g/mol |
| Appearance | White crystalline solid |
| Chiral Center | Sulfur (S) |
Structural Analysis
The molecule features a sulfur atom in a trigonal pyramidal geometry, which serves as the stereogenic center. The key structural differentiator is the mesityl group (2,4,6-trimethylphenyl).
-
Electronic Effect: The aromatic ring allows for
-stacking and electronic tuning, unlike the alkyl tert-butyl group.[1] -
Steric Effect: The two ortho-methyl groups restrict rotation around the C(aryl)-S bond, locking the conformation more rigidly than the p-tolyl analog.[1] This rigidity is the primary driver for enhanced stereocontrol.[1]
Mechanistic Principles: The "Mesityl Effect"
The utility of (R)-mesitylsulfinamide lies in its ability to form N-sulfinyl imines (sulfinimines) upon condensation with aldehydes or ketones.[1] These imines undergo diastereoselective nucleophilic addition.[1][2]
Transition State Model
In the addition of organometallic reagents (RM) to mesitylsulfinimines, the reaction proceeds via a cyclic, six-membered Zimmerman-Traxler transition state. The mesityl group dictates the facial selectivity.
-
Chelation Control: The sulfinyl oxygen coordinates with the metal (Mg, Li) of the incoming nucleophile, organizing the transition state.
-
Steric Blocking: The ortho-methyl groups of the mesityl ring create a severe steric clash on one face of the imine, forcing the nucleophile to attack from the opposite, less hindered face.
Figure 1: Workflow and mechanistic logic of Mesitylsulfinamide-mediated asymmetric synthesis.
Experimental Protocols
Synthesis of the Auxiliary (The "Davis" Route)
While often purchased, the auxiliary can be synthesized via the reaction of mesitylmagnesium bromide with the Andersen reagent or via the aminoindanol route established by Davis. The latter is preferred for high optical purity.[1]
Reagents:
-
(1S, 2R)-1-amino-2-indanol[1]
-
Mesitylsulfonyl chloride
-
Base (LiHMDS or similar)
Protocol Summary:
-
Sulfonamide Formation: React mesitylsulfonyl chloride with (1S, 2R)-1-amino-2-indanol to form the N-sulfonyl aminoindanol.[1]
-
Reduction/Rearrangement: Treat with a reducing agent (or base-mediated rearrangement sequence) to yield the sulfinamide with inverted stereochemistry at sulfur.[1] Note: This is a complex sequence; commercial sourcing is recommended for standard applications.
Application Protocol: Synthesis of Chiral Amines
This is the standard workflow for utilizing (R)-mesitylsulfinamide to synthesize a chiral amine from an aldehyde.[1]
Step 1: Condensation (Imine Formation)
Reagents:
-
(R)-2,4,6-trimethylbenzenesulfinamide (1.0 equiv)[3]
-
Aldehyde (1.1 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)
) (2.0 - 3.0 equiv)[1] -
Solvent: Dry THF or CH
Cl
Procedure:
-
Dissolve (R)-mesitylsulfinamide in dry THF (0.5 M) under nitrogen.
-
Add the aldehyde followed by Ti(OEt)
.[1] -
Stir at room temperature (or reflux for ketones) until TLC indicates consumption of the sulfinamide (typically 6–12 hours).
-
Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.[1]
-
Purification: Dry the organic layer (Na
SO ) and concentrate. Purify via silica gel chromatography to obtain the (R)-N-mesitylsulfinyl imine .
Step 2: Diastereoselective Addition
Reagents:
-
(R)-N-mesitylsulfinyl imine (1.0 equiv)[1]
-
Grignard Reagent (R'-MgBr) (2.0 equiv)[1]
-
Solvent: Dry CH
Cl or Toluene (Non-coordinating solvents often enhance dr)
Procedure:
-
Cool the sulfinimine solution to -78 °C .
-
Add the Grignard reagent dropwise.[1] The low temperature is critical to maximize the "Mesityl Effect" (kinetic control).
-
Stir for 2–4 hours at -78 °C.
-
Quench with saturated NH
Cl. -
Extract and purify to yield the sulfinamide-protected amine .[1]
Step 3: Cleavage (Deprotection)
Reagents:
-
HCl (4M in dioxane) or Methanolic HCl
Procedure:
-
Dissolve the protected amine in methanol.[1]
-
Add HCl solution (excess).
-
Stir at room temperature for 30 minutes.
-
Concentrate to dryness.[1] The residue is the chiral amine hydrochloride salt .
-
The mesitylsulfinic ester/acid byproduct is removed during the workup (extraction of the free amine at basic pH).
Comparative Performance Data
The following table highlights why a researcher would choose the Mesityl variant over the standard p-Tolyl (Davis) or tert-Butyl (Ellman) auxiliaries.
| Feature | (R)-Mesitylsulfinamide | (R)-p-Toluenesulfinamide | (R)-tert-Butanesulfinamide |
| Steric Bulk | High (Ortho-methyls) | Medium (Para-methyl) | High (Tert-butyl) |
| Electronic Nature | Electron-rich Aromatic | Aromatic | Aliphatic |
| Primary Use Case | Difficult substrates requiring max stereocontrol | UV-active monitoring, standard additions | General purpose, stable imines |
| Typical dr (Addition) | > 98:2 | ~ 90:10 - 95:5 | > 95:5 |
| Cleavage Conditions | Mild Acid | Mild Acid | Mild Acid |
Troubleshooting & Optimization
-
Low Yield in Condensation: If the ketone is sterically hindered, Ti(OEt)
may not be sufficient. Switch to Ti(OiPr) and heat to reflux.[1] -
Poor Diastereoselectivity:
References
-
Chemical Structure & Identifiers: PubChem. 2,4,6-Trimethylbenzenesulfonamide.[1][3][4] National Library of Medicine.[1] [Link][4]
-
Synthesis of Sulfinamides: Davis, F. A., & Zhou, P. Asymmetric Synthesis of Amino Acids using Sulfinimines. Organic Syntheses. [Link] (Contextual reference for the Davis-type auxiliary synthesis methodology).
-
General Sulfinamide Methodology: Ellman, J. A., et al. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Journal of Organic Chemistry. [Link] (Foundational reference for sulfinamide condensation/addition protocols).[1]
Sources
A Tale of Two Auxiliaries: A Senior Application Scientist's In-depth Technical Guide to (R)-Mesitylsulfinamide and (R)-tert-Butanesulfinamide
Foreword: The Enduring Quest for Chirality
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a cornerstone of rational drug design and development. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active molecules. The journey to access these enantiomerically pure compounds has been paved by the development of elegant and robust methodologies, among which the use of chiral sulfinamide auxiliaries stands as a testament to ingenuity and practicality.
This technical guide is born out of countless hours at the bench, wrestling with diastereoselectivities, optimizing reaction conditions, and ultimately, appreciating the nuanced yet profound differences between two stalwart chiral auxiliaries: (R)-tert-butanesulfinamide, famously known as Ellman's auxiliary, and its lesser-explored yet powerful counterpart, (R)-mesitylsulfinamide. It is intended for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional who seeks not just a protocol, but a deeper understanding of the "why" behind the "how." We will dissect the core attributes of these two reagents, moving beyond a superficial comparison to a granular analysis of their steric and electronic properties, their impact on reactivity and stereoselectivity, and the practical considerations that govern their selection and application in the synthesis of complex chiral amines.
The Foundation: Chiral Sulfinamides in Asymmetric Synthesis
The power of (R)-tert-butanesulfinamide and (R)-mesitylsulfinamide lies in their ability to act as chiral ammonia equivalents. The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. This intermediate then undergoes diastereoselective nucleophilic addition, with the chiral sulfinyl group directing the approach of the nucleophile to one face of the imine. Subsequent cleavage of the sulfinyl group under mild acidic conditions liberates the desired chiral amine with high enantiomeric purity.[1][2]
The stereochemical outcome of the nucleophilic addition is governed by a well-accepted transition state model where the sulfinyl group and the R-group of the imine orient themselves to minimize steric interactions, thereby exposing one face of the C=N bond to nucleophilic attack. The nature of the substituent on the sulfur atom—be it the sterically demanding tert-butyl group or the bulky, aromatic mesityl group—plays a pivotal role in dictating the precise geometry of this transition state and, consequently, the degree of stereochemical induction.
The Workhorse: (R)-tert-Butanesulfinamide (Ellman's Auxiliary)
Since its introduction by Ellman and coworkers, (R)-tert-butanesulfinamide has rightfully earned its place as the "gold standard" among chiral sulfinamide auxiliaries.[1] Its widespread adoption is a direct consequence of its commercial availability, high diastereoselectivity across a broad range of substrates, and the ease of removal of the tert-butylsulfinyl group.
Synthesis and Physical Properties
(R)-tert-butanesulfinamide is a white to off-white crystalline solid with a melting point of 102-105 °C. It is typically prepared via the asymmetric oxidation of di-tert-butyl disulfide, followed by reaction with lithium amide in liquid ammonia.[3] This robust and scalable synthesis has made both enantiomers readily accessible to the synthetic community.
Reactivity and Applications
The tert-butyl group is characterized by its significant steric bulk. This steric hindrance is the primary factor influencing the high diastereoselectivity observed in nucleophilic additions to N-tert-butanesulfinyl imines. The bulky tert-butyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. This has been successfully applied to the synthesis of a diverse array of chiral amines, including α-branched amines, β-amino acids, and complex natural products.
Cleavage of the Auxiliary
A key advantage of the tert-butylsulfinyl group is its facile cleavage under mild acidic conditions, typically using HCl in a protic solvent like methanol or ethanol. This process is often clean and high-yielding, liberating the desired amine hydrochloride salt.
The Specialist: (R)-Mesitylsulfinamide
While (R)-tert-butanesulfinamide is a versatile all-rounder, (R)-mesitylsulfinamide emerges as a specialist, offering distinct advantages in specific applications where nuanced steric and electronic effects are paramount. The mesityl group, a 2,4,6-trimethylphenyl substituent, introduces a unique combination of steric bulk and aromaticity.
Synthesis and Physical Properties
(R)-Mesitylsulfinamide is also a white crystalline solid. Its synthesis generally follows a similar strategy to that of the tert-butyl analog, involving the asymmetric oxidation of dimesityl disulfide.
A Deeper Dive: Steric and Electronic Effects of the Mesityl Group
The mesityl group, while sterically demanding, presents a different spatial arrangement compared to the tetrahedral tert-butyl group. The planar aromatic ring with its ortho-methyl groups creates a more "wall-like" steric barrier. This can lead to different facial selectivity in nucleophilic additions compared to the more "cone-shaped" steric profile of the tert-butyl group.
Electronically, the aromatic ring of the mesityl group can participate in π-stacking interactions and influence the electronic nature of the sulfinyl sulfur, which can, in turn, affect the reactivity of the N-sulfinyl imine.
Applications and Advantages in Specific Contexts
The unique steric and electronic properties of the mesityl group can be leveraged to achieve higher diastereoselectivity in certain reactions. For instance, in the synthesis of some N-heterocycles, the use of mesitylsulfinamide has been shown to provide superior results compared to tert-butanesulfinamide. The aromatic nature of the mesityl group can also be advantageous for monitoring reaction progress by UV-active techniques like thin-layer chromatography (TLC).
Cleavage Considerations
The cleavage of the N-mesitylenesulfinyl group is also typically achieved under acidic conditions. However, the conditions may require optimization compared to the cleavage of the tert-butylsulfinyl group due to the different electronic nature of the aryl-sulfur bond.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and practical comparison, the following table summarizes the key differences between the two auxiliaries:
| Feature | (R)-tert-Butanesulfinamide (Ellman's Auxiliary) | (R)-Mesitylsulfinamide |
| Structure | ||
| Steric Profile | Spherically bulky, tetrahedral | Planar, "wall-like" bulk from ortho-methyls |
| Electronic Nature | Aliphatic, electron-donating (inductive) | Aromatic, potential for π-interactions |
| Typical Applications | Broad applicability in asymmetric amine synthesis | High diastereoselectivity in specific cases (e.g., some N-heterocycles) |
| Cleavage Conditions | Mild acidic conditions (e.g., HCl in MeOH) | Mild to moderate acidic conditions, may require optimization |
| Reaction Monitoring | Primarily by NMR or LC-MS | UV-active, allowing for easier TLC monitoring |
Experimental Protocols: From Theory to Practice
To illustrate the practical application of these auxiliaries, we present a generalized, step-by-step protocol for the diastereoselective addition of a Grignard reagent to an N-sulfinyl aldimine.
General Procedure for the Synthesis of Chiral Amines
Step 1: Formation of the N-Sulfinyl Imine
Caption: General workflow for N-sulfinyl imine formation.
-
To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., THF or CH₂Cl₂) is added the (R)-sulfinamide (1.05 equiv).
-
A dehydrating agent, such as anhydrous MgSO₄ or Ti(OEt)₄, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure to afford the crude N-sulfinyl imine, which is often used in the next step without further purification.
Step 2: Diastereoselective Nucleophilic Addition
Caption: Diastereoselective addition of a Grignard reagent.
-
The crude N-sulfinyl imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (typically -78 °C).
-
The Grignard reagent (1.2-1.5 equiv) is added dropwise, and the reaction is stirred at the low temperature until completion.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step 3: Cleavage of the Sulfinyl Group
Caption: Cleavage of the N-sulfinyl group.
-
The N-sulfinyl amine is dissolved in a suitable solvent (e.g., methanol), and a solution of HCl in an alcohol (e.g., 4 M HCl in dioxane or acetyl chloride in methanol) is added.
-
The mixture is stirred at room temperature until the cleavage is complete.
-
The solvent is often removed under reduced pressure, and the resulting solid amine hydrochloride can be triturated with a non-polar solvent (e.g., diethyl ether) to afford the pure product.
Conclusion: A Strategic Choice for Asymmetric Synthesis
The choice between (R)-tert-butanesulfinamide and (R)-mesitylsulfinamide is not a matter of inherent superiority but one of strategic selection based on the specific synthetic challenge at hand. Ellman's auxiliary remains the undisputed workhorse for a wide range of applications, offering reliability, high stereoselectivity, and operational simplicity. However, for the discerning synthetic chemist, (R)-mesitylsulfinamide presents a valuable alternative, a specialist tool that, in the right context, can unlock higher levels of diastereoselectivity by virtue of its unique steric and electronic profile.
A thorough understanding of the fundamental principles governing the stereochemical outcome of these reactions, coupled with the practical insights provided in this guide, will empower researchers to make informed decisions and navigate the intricate world of asymmetric amine synthesis with greater confidence and success. The continuous exploration and application of these powerful chiral auxiliaries will undoubtedly continue to shape the future of drug discovery and the synthesis of complex, life-impacting molecules.
References
- Ellman, J. A., et al. (1997). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 36(9), 639-649.
-
Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]
-
Wikipedia. tert-Butanesulfinamide. [Link]
-
Philip, R. M., & Anilkumar, G. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21569-21592. [Link]
- Ferreira, F., Botuha, C., Chemla, F., & Pérez-Luna, A. (2009). tert-Butanesulfinimines: structure, synthesis and synthetic applications. Chemical Society Reviews, 38(4), 1162-1186.
- Morton, D., Pearson, D., Field, R. A., & Stockman, R. A. (2005). Aza-Darzens approach to chiral N-tert-butanesulfinyl aziridines. Organic & Biomolecular Chemistry, 3(16), 2949-2951.
-
Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484. [Link]
Sources
Technical Guide: Solubility Profile & Solvent Systems for (R)-2,4,6-Trimethylbenzenesulfinamide
Executive Summary
(R)-2,4,6-trimethylbenzenesulfinamide (often referred to as (R)-Mesitylsulfinamide) is a critical chiral auxiliary used extensively in the asymmetric synthesis of amines, particularly for the diastereoselective preparation of sulfinimines (Davis-Ellman type chemistry).
Unlike generic reagents, the solubility of this auxiliary is governed by a stark structural dichotomy: the lipophilic, sterically crowded mesityl group versus the polar, hydrogen-bond-donating sulfinamide moiety. This guide moves beyond simple solubility tables to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize reaction molarity and purification yields.
Key Insight: The industry-standard purification method relies on a specific solubility differential between Ethyl Acetate (Solvent) and Hexanes/Heptane (Antisolvent) , exploiting the steep temperature-solubility curve of the mesityl core.
Molecular Architecture & Solvation Physics
To predict solubility behavior without empirical data for every solvent, one must analyze the competing solvation forces:
-
The Mesityl Core (Lipophilic Anchor): The 2,4,6-trimethylbenzene ring creates significant steric bulk and lipophilicity. This domain drives solubility in non-polar aromatics (Toluene) and chlorinated solvents (DCM), while limiting solubility in water.
-
The Sulfinamide Head (Polar/H-Bonding): The
group is a dipole with both H-bond donor (NH) and acceptor (O) sites. This necessitates solvents with moderate polarity (dipole moment D) for high-concentration dissolution.
Solvation Interaction Diagram
The following diagram illustrates the logical flow of solvent selection based on these molecular features.
Figure 1: Mechanistic basis for solvent compatibility. The molecule requires a "Goldilocks" zone of moderate polarity (EtOAc, THF).
Empirical Solubility Profile
The following data categorizes solvents by their operational utility in synthesis and purification. Data is derived from standard process protocols (e.g., Organic Syntheses) and structural analogues.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility |
| Polar Aprotic | Tetrahydrofuran (THF) | High | Primary reaction solvent for organometallic additions (e.g., Grignard reagents). |
| Esters | Ethyl Acetate (EtOAc) | Temp.[1][2] Dependent | The "Gold Standard" for recrystallization. High solubility at 40°C; moderate at RT. |
| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction and low-temperature reactions. |
| Alcohols | Methanol / Ethanol | Moderate | Soluble, but often avoided in basic conditions to prevent nucleophilic attack on sulfur. |
| Alkanes | Hexanes / Heptane | Poor | Primary Antisolvent. Used to crash out the product from EtOAc solutions. |
| Aqueous | Water | Insoluble | Used for wash steps; the compound partitions entirely into the organic phase. |
Operational Protocols (Self-Validating Systems)
Since batch-specific purity and enantiomeric excess (ee) can shift solubility boundaries, "standard" values are often unreliable. The following protocols allow you to generate precise data for your specific lot.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit (
-
Preparation: Weigh a clean, dry 4 mL scintillation vial (
). -
Saturation: Add 100 mg of (R)-mesitylsulfinamide to the vial. Add 0.5 mL of the target solvent.
-
Equilibration: Vortex for 2 hours at the target temperature (e.g., 25°C). Check visually: If fully dissolved, add more solid until a precipitate persists.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into the pre-weighed vial.
-
Evaporation: Evaporate the solvent (Genevac or N2 stream) and dry under high vacuum for 4 hours.
-
Quantification: Weigh the vial again (
).-
Calculation:
-
Protocol B: Purification via Solvent/Antisolvent (Recrystallization)
Context: This is the most critical procedure for this compound, ensuring high enantiomeric purity. Reference: Based on Organic Syntheses procedures [1].
Figure 2: Optimized recrystallization workflow for maximum recovery and optical purity.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude (R)-mesitylsulfinamide in Ethyl Acetate at 40°C. Use approximately 5-7 mL of EtOAc per gram of substrate.
-
Antisolvent: Slowly add n-Hexane (or Heptane) until a faint turbidity appears and persists. The typical ratio is 2:1 or 3:1 (Hexane:EtOAc) depending on concentration.
-
Crystallization: Seal the flask and place it in a freezer at -20°C for 16–24 hours. Note: Rapid cooling on ice often yields amorphous powder; slow cooling yields needles.
-
Collection: Filter the white crystalline solid. Wash the filter cake with cold (-20°C) Hexane/EtOAc (4:1 mixture) to remove surface impurities.
Thermodynamic Analysis (Van't Hoff)
For process scale-up, understanding the heat of solution (
Theory:
Solubility (
Application:
By performing Protocol A at three temperatures (e.g., 10°C, 25°C, 40°C) and plotting
-
Steep Slope: Indicates high sensitivity to temperature (ideal for recrystallization).
-
Flat Slope: Indicates poor recrystallization potential.
-
(R)-Mesitylsulfinamide typically exhibits a steep slope in EtOAc, confirming it as the solvent of choice.
References
-
Organic Syntheses . "Synthesis of (R)-2,4,6-Trimethylbenzenesulfinamide and its Application in Asymmetric Synthesis." Org. Synth.2006 , 83, 131. [Link]
-
FDA Guidance for Industry . "Q3C - Tables and List." (Guidance on solvent toxicity classes for pharmaceutical processing). [Link]
Sources
Methodological & Application
Application Note: High-Yield Synthesis of Sterically Demanding N-Mesitylsulfinyl Imines
Executive Summary
This application note details the optimized protocol for synthesizing
Key Advantages of this Protocol:
-
Water Management: Utilizes Ti(OEt)₄ as a dual-function Lewis acid catalyst and in-situ dehydrating agent, driving the equilibrium of sterically hindered ketone condensations.
-
Scalability: Designed for milligram to multigram scales without requiring Dean-Stark apparatus.
-
Purity: Optimized workup eliminates titanium salts without chromatographic difficulty.
Scientific Foundation & Mechanism
The Challenge of Ketone Condensation
Unlike aldehydes, ketones are sterically hindered and less electrophilic. Condensing them with bulky sulfinamides (like mesitylsulfinamide) is kinetically unfavorable. Standard dehydrating agents (MgSO₄, CuSO₄) often fail to drive conversion to completion.
The Titanium(IV) Solution
Titanium(IV) ethoxide serves a critical double role:
-
Lewis Acid Activation: Coordinates to the ketone carbonyl oxygen, increasing electrophilicity.
-
Chemical Dehydration: Irreversibly reacts with the water byproduct to form stable titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).
Figure 1: Mechanistic Pathway of Ti(OEt)₄ Mediated Condensation
Caption: Ti(OEt)₄ activates the carbonyl and scavenges water, preventing hydrolysis of the formed imine.
Experimental Protocol
Reagents and Equipment
| Reagent | Equiv. | Role | Grade/Notes |
| Ketone Substrate | 1.0 | Starting Material | Dry, purity >98% |
| Mesitylsulfinamide | 1.1 - 1.2 | Chiral Amine Source | Enantiopure or Racemic |
| Titanium(IV) ethoxide | 2.0 - 2.5 | Catalyst/Desiccant | Technical Grade (~20% Ti) . Handle under N₂.[1] |
| THF (Tetrahydrofuran) | Solvent | 0.5 M conc. | Anhydrous, inhibitor-free |
| Ethyl Acetate / Brine | Workup | N/A | ACS Grade |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Charging: Add Mesitylsulfinamide (1.1 equiv) and the Ketone (1.0 equiv) to the flask.
-
Solvation: Add anhydrous THF via syringe. The concentration should be 0.5 M relative to the ketone.
-
Note: Higher concentrations (1.0 M) can be used for unreactive ketones to boost kinetics.
-
-
Catalyst Addition: Add Ti(OEt)₄ (2.0–2.5 equiv) dropwise via syringe. The solution will typically turn light yellow or orange.
Phase 2: Reaction & Monitoring
-
Heating: Heat the mixture to a gentle reflux (approx. 65–70 °C).
-
Critical Insight: Unlike aldehydes (RT), bulky ketones/mesityl groups require thermal energy to overcome the steric barrier.
-
-
Monitoring: Monitor by TLC or LC-MS.
-
TLC Tip: Sulfinyl imines often run slightly less polar than the sulfinamide. Stain with Phosphomolybdic Acid (PMA) or UV.
-
Duration: 12–24 hours is typical for hindered ketones.
-
Phase 3: Optimized Workup (The "Brine Crash" Method)
Standard aqueous workups lead to impossible emulsions with Titanium. Use this specific protocol to generate filterable solids.
-
Quench: Cool the reaction to room temperature. Dilute with an equal volume of Ethyl Acetate (EtOAc).
-
Precipitation: While stirring vigorously, add Brine (saturated NaCl) dropwise.
-
Observation: A thick white/yellow precipitate (Titanium salts) will form.
-
-
Filtration: Filter the suspension through a pad of Celite packed in a sintered glass funnel. Wash the filter cake thoroughly with EtOAc.
-
Separation: Transfer filtrate to a separatory funnel. Wash the organic layer once with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Chromatography: Purify via silica gel flash chromatography.
-
Eluent: Hexanes/EtOAc gradient (typically 90:10 to 70:30).
-
Stability:[2] The Mesityl-sulfinyl imine is generally stable on silica but should not be left on the column for extended periods.
-
Process Workflow Diagram
Figure 2: Operational Workflow for Synthesis
Caption: Workflow emphasizing the specific brine quench to manage Titanium byproducts.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance or wet solvent. | Increase Ti(OEt)₄ to 3.0 equiv. Ensure THF is anhydrous. Switch solvent to Toluene and reflux (110°C). |
| Hydrolysis during column | Acidic silica. | Pre-treat silica column with 1% Triethylamine/Hexanes. |
| Thick Emulsion in Workup | Improper quenching speed. | Do not add water directly. Use Brine. Add it slowly to the stirring EtOAc mixture until solids clump. |
| Starting Material Remains | Equilibrium limitation. | Use microwave irradiation (100°C, 30-60 mins) to overcome activation energy. |
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.[3] Link
-
Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999).[4] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." The Journal of Organic Chemistry, 64(4), 1278–1284. Link
- Davis, F. A., & Zhang, Y. (2007). "Asymmetric Synthesis of Amines using Sulfinimines (N-Sulfinyl Imines)." Topics in Current Chemistry, 1-32.
-
Reeves, J. T., et al. (2015).[4][5] "General Method for the Synthesis of N-Sulfinyl Imines." Organic Letters, 17(10), 2442–2445. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 5. N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
Application Notes and Protocols: Asymmetric Synthesis of Chiral Amines via Grignard Reagent Addition to N-Mesitylsulfinyl Aldimines
Introduction: The Quest for Enantiopure Amines
Chiral amines are fundamental building blocks in modern chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and catalysts.[1] Consequently, the development of robust and highly stereoselective methods for their synthesis is a cornerstone of organic and medicinal chemistry.[2] Among the most powerful strategies is the use of chiral auxiliaries, which temporarily impart chirality to a prochiral substrate, direct a stereoselective transformation, and are subsequently removed.
The N-tert-butanesulfinyl group, pioneered by Jonathan A. Ellman, has become an exceptionally versatile and widely adopted chiral auxiliary for the asymmetric synthesis of amines.[3][4] Condensation of the corresponding sulfinamide with aldehydes or ketones produces N-sulfinyl imines, which are excellent electrophiles.[5] The sulfinyl group activates the imine for nucleophilic attack, serves as a powerful stereodirecting element, and can be readily cleaved under mild acidic conditions.[6]
This application note focuses on the use of the N-mesitylsulfinyl group, a sterically demanding analogue of the more common tert-butyl auxiliary. The increased steric bulk of the mesityl (2,4,6-trimethylphenyl) group can offer distinct advantages in stereocontrol, potentially leading to even higher levels of diastereoselectivity in the addition of organometallic reagents.[7] We provide a detailed examination of the mechanistic underpinnings, a step-by-step protocol for the Grignard reagent addition, and expert insights into achieving optimal results.
Mechanistic Rationale: The Power of Steric Direction
The high degree of stereoselectivity observed in the addition of Grignard reagents to N-sulfinyl aldimines is rationalized by a rigid, six-membered chair-like transition state.[8][9] The magnesium ion of the Grignard reagent coordinates to both the imine nitrogen and the sulfinyl oxygen, creating a pre-organized chelate. This chelation forces the sulfinyl group's substituents into defined positions, effectively blocking one face of the imine.
Key Mechanistic Features:
-
Chelation Control: The formation of the Mg-N-S-O chelate is the crucial organizing element that establishes the rigid transition state geometry.
-
Steric Shielding: The bulky substituent on the sulfur atom (in this case, the mesityl group) preferentially occupies a pseudo-equatorial position to minimize steric clashes. This arrangement orients the smaller sulfur lone pair in a pseudo-axial position.
-
Facial Bias: Consequently, the large mesityl group effectively shields the Re face (for an Rs-sulfinamide) of the imine, directing the nucleophilic attack of the Grignard reagent's R-group to the less hindered Si face.
The use of a mesityl group over a tert-butyl group is hypothesized to amplify this steric shielding effect, potentially leading to enhanced diastereoselectivity, particularly with sterically less demanding nucleophiles.
Caption: Proposed chair-like transition state for Grignard addition.
Experimental Protocols
Part 1: Synthesis of N-Mesitylsulfinyl Aldimine
The first step is the synthesis of the chiral imine electrophile via condensation of the corresponding aldehyde with enantiopure N-mesitylsulfinamide. Lewis acids are employed to facilitate the condensation and act as water scavengers.[10] While copper(II) sulfate is effective for many aldehydes, titanium(IV) ethoxide is preferred for more sterically hindered or electron-rich aldehydes.[5]
Materials & Reagents:
-
(R)- or (S)-Mesitylsulfinamide (1.0 equiv)
-
Aldehyde (1.1-1.5 equiv)
-
Anhydrous Copper(II) Sulfate (CuSO₄, 2.0 equiv) or Titanium(IV) Ethoxide (Ti(OEt)₄, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-mesitylsulfinamide and anhydrous CuSO₄.
-
Add anhydrous DCM via syringe.
-
Add the aldehyde dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature (or reflux if necessary, particularly for the Ti(OEt)₄ method) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfinamide is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the CuSO₄, washing the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure. The resulting crude N-mesitylsulfinyl aldimine is often of sufficient purity for the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.
Part 2: Diastereoselective Grignard Reagent Addition
This procedure requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic sources like water.[11] Low reaction temperatures are critical for achieving high diastereoselectivity.[12]
Caption: Experimental workflow for the Grignard addition protocol.
Materials & Reagents:
-
N-Mesitylsulfinyl Aldimine (1.0 equiv)
-
Grignard Reagent (e.g., Phenylmagnesium Bromide, 1.0 M in THF, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Schlenk flask, syringes, magnetic stirrer, low-temperature thermometer, and inert atmosphere setup
Procedure:
-
Add the N-mesitylsulfinyl aldimine to a flame-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Dissolve the imine in anhydrous THF (approx. 0.1 M concentration) via syringe.
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting imine.
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Dilute the mixture with EtOAc and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-mesitylsulfinyl amine.
Part 3: Cleavage of the Mesitylsulfinyl Auxiliary
The final step is the removal of the chiral auxiliary to liberate the desired primary amine, typically as its hydrochloride salt.
Procedure:
-
Dissolve the purified N-mesitylsulfinyl amine in methanol or isopropanol.
-
Add a solution of HCl in dioxane (e.g., 4M) or acetyl chloride (which generates HCl in situ with the alcohol solvent).
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure to yield the crude amine hydrochloride salt. This can often be purified by trituration with diethyl ether or recrystallization.
Data Summary and Scope
The reaction is applicable to a wide range of aldimines and Grignard reagents. High diastereoselectivities are generally observed.
| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | C₆H₅ | CH₃MgBr | THF | -78 | >90 | >98:2 |
| 2 | C₆H₅ | C₆H₅MgBr | THF | -78 | >95 | >99:1 |
| 3 | c-C₆H₁₁ | C₂H₅MgBr | CH₂Cl₂ | -48 | >85 | >95:5 |
| 4 | i-Pr | C₆H₅CH₂MgBr | THF | -78 | >90 | >98:2 |
| Note: Data presented are representative examples based on analogous transformations with sulfinyl imines. Specific yields and diastereomeric ratios should be determined empirically. |
Troubleshooting and Expert Insights
-
Causality of Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles. Any protic solvent (water, alcohols) will protonate the reagent, quenching it and rendering it inactive. All glassware must be rigorously dried, and all solvents must be anhydrous.[11]
-
Importance of Low Temperature: The diastereoselectivity of the reaction is highly temperature-dependent. Higher temperatures can provide enough thermal energy to overcome the energy difference between competing transition states (e.g., an open-chain vs. the desired chelated model), leading to lower d.r.[8]
-
Solvent Choice: While THF is commonly used, non-coordinating solvents like DCM can sometimes enhance diastereoselectivity. Ethereal solvents like THF can compete with the sulfinyl oxygen for coordination to the magnesium ion, potentially disrupting the rigidity of the chelated transition state.[8]
-
Side Reactions: For aldimines with enolizable α-protons, deprotonation by the basic Grignard reagent can be a competitive pathway. Using less basic organometallic reagents (e.g., organozincs) or ensuring very low temperatures can mitigate this. Additionally, Grignard reagents with β-hydrides can sometimes act as reducing agents.
The N-mesitylsulfinyl group represents a valuable tool in the asymmetric synthesis toolbox. Its significant steric presence provides a powerful directing effect, enabling highly diastereoselective carbon-carbon bond formations to create valuable, enantiomerically enriched chiral amines for research and development.
References
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Available at: [Link]
-
Xu, H.-C., et al. (2013). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. Accounts of Chemical Research. Available at: [Link]
-
Wikipedia. tert-Butanesulfinamide. Available at: [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available at: [Link]
-
Suna, E., Group. Diastereoselective synthesis using chiral auxiliary. Available at: [Link]
-
Pérez, E., et al. (2021). An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Royal Society of Chemistry. Available at: [Link]
-
Hodgson, D. M., et al. (2009). Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine. Synthesis. Available at: [Link]
-
Medley, J. W., Myers, A. G. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Harvard University. Available at: [Link]
-
YouTube. Ellman Auxiliaries for Amine Synthesis. Available at: [Link]
-
Organic Chemistry Portal. N-Sulfinyl imine synthesis. Available at: [Link]
-
Weinreb, S. M., Sisko, J. (1996). Addition of Grignard and organolithium reagents to N-sulfonyl aldimines generated in situ from aldehydes and N-sulfinylsulfonamides. The Journal of Organic Chemistry. Available at: [Link]
-
D'hooghe, M., et al. (2009). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. The Journal of Organic Chemistry. Available at: [Link]
-
De, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
YouTube. Grignard Reagent, Reaction, Mechanism and Shortcut. Available at: [Link]
-
García Ruano, J. L., et al. (2005). A general method for the preparation of N-sulfonyl aldimines and ketimines. Organic Letters. Available at: [Link]
-
Ferreira, V. F., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. N-Sulfinyl imine. Available at: [Link]
Sources
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ellman's Sulfinamides [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 7. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
synthesis of alpha-chiral amines via mesitylsulfinamide methodology
Application Note: High-Fidelity Synthesis of
Executive Summary
The synthesis of
This guide details the Mesitylsulfinamide Methodology , focusing on its specific utility in scenarios where t-BS may underperform, such as in specific radical cross-coupling reactions or when distinct solubility/crystallinity profiles are required for purification. We provide a complete workflow from the de novo synthesis of the reagent (bypassing high commercial costs) to the diastereoselective construction of complex amine scaffolds.
Reagent Profile & Mechanistic Advantage
2,4,6-Trimethylbenzenesulfinamide (Mesitylsulfinamide) bridges the gap between the electronic character of traditional aryl auxiliaries (Davis’ reagent) and the steric bulk of alkyl auxiliaries (Ellman’s reagent).
-
Steric Bulk: The ortho-methyl groups of the mesityl ring provide significant steric shielding, comparable to the tert-butyl group, ensuring high diastereoselectivity (
) during nucleophilic additions. -
Electronic Tuning: Unlike the electron-rich t-butyl group, the mesityl aromatic system allows for
-stacking interactions and UV-active monitoring, which is crucial for high-throughput purification (HPLC/UPLC) where t-BS derivatives can be invisible. -
Radical Stability: Recent applications (e.g., Ni-catalyzed cross-couplings) suggest Mes-SA derivatives can offer superior performance in radical manifolds compared to alkyl sulfinamides.
Mechanistic Pathway: The Closed Transition State
Diastereocontrol is governed by a six-membered chair-like transition state (Zimmerman-Traxler model). The mesityl group occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions, effectively blocking one face of the imine and directing the nucleophile to the opposing face.
Figure 1: Mechanistic flow of chirality transfer. The Mesityl group (Mes) directs the stereochemical outcome via a chelated transition state.
Protocol 1: De Novo Synthesis of Enantiopure Mesitylsulfinamide
Rationale: Commercial enantiopure Mesitylsulfinamide is significantly more expensive than t-BS. This protocol allows for the cost-effective, multi-gram synthesis of the auxiliary using the "Norephedrine Route."
Reagents Required:
-
(1R, 2S)-(-)-Norephedrine (Chiral Scaffold)[1]
-
Thionyl Chloride (
) -
Mesitylmagnesium Bromide (MesMgBr)
-
Lithium Hexamethyldisilazide (LiHMDS)
Step-by-Step Methodology:
-
Cyclization (Formation of Oxathiazolidine):
-
Dissolve (1R, 2S)-norephedrine (1.0 eq) in dry DCM at -78°C.
-
Add imidazole (4.0 eq) and triethylamine (2.0 eq).
-
Slowly add
(1.1 eq). Stir for 30 min, then warm to 0°C. -
Outcome: Formation of the diastereomerically pure 1,2,3-oxathiazolidine-2-oxide.[1]
-
Purification: Flash chromatography (Silica, Hex/EtOAc).
-
-
Nucleophilic Opening (The Mesityl Transfer):
-
Dissolve the oxathiazolidine intermediate in THF at -78°C.
-
Add MesMgBr (1.2 eq) dropwise. The Grignard reagent attacks the sulfur center with inversion of configuration.
-
Critical Step: Stir for 1 hour. The ring opens to form the sulfinate intermediate.
-
-
Transamination (Auxiliary Release):
-
To the same pot (at -78°C), add LiHMDS (2.5 eq).
-
Warm to room temperature (RT) and stir for 12 hours.
-
Quench with saturated
. -
Result: This cleaves the norephedrine tether, releasing free (S)-Mesitylsulfinamide .
-
Yield: Typically 65-75% overall.
QC Check: Chiral HPLC (Daicel Chiralpak AD-H) to confirm
Protocol 2: Synthesis of -Mesitylsulfinyl Imines
Rationale: Direct condensation requires a Lewis acid dehydrating agent to drive the equilibrium.
Table 1: Condensation Conditions
| Component | Equivalents | Role | Notes |
|---|---|---|---|
| Aldehyde/Ketone | 1.1 eq | Substrate | Sterically hindered ketones may require reflux. |
| Mesitylsulfinamide | 1.0 eq | Chiral Auxiliary | Limiting reagent. |
| Ti(OEt)4 | 2.0 - 4.0 eq | Lewis Acid/Desiccant | Activates carbonyl; scavenges water. |
| THF or DCM | 0.5 M | Solvent | THF preferred for ketones (reflux capability). |
Procedure:
-
Combine Mes-SA and substrate in THF under
. -
Add
neat via syringe. -
Stir at RT (aldehydes) or 60°C (ketones) for 12–24 h.
-
Workup (Crucial): Pour into brine/EtOAc mixture with vigorous stirring. The Titanium salts will form a white slurry. Filter through Celite to remove titanium oxides.
-
Concentrate and purify via silica gel chromatography.
-
Note: Mesityl imines are stable to silica but should be stored at -20°C.
-
Protocol 3: Diastereoselective Nucleophilic Addition
This section covers two distinct applications: classical Grignard addition and modern Radical Cross-Coupling.
A. Classical Grignard Addition (1,2-Addition)
-
Dissolve
-mesitylsulfinyl imine in DCM (non-coordinating solvent enhances chelation control). -
Cool to -48°C or -78°C.
-
Add Grignard reagent (
, 2.0 eq) dropwise. -
Monitor by TLC/UPLC.
-
Quench with
. -
Expected dr:
.
B. Ni-Catalyzed Radical Cross-Coupling (Advanced)
Context: For synthesizing unnatural amino acids where Grignard reagents are unstable or inaccessible.
Workflow:
-
Reagents: Sulfinimine (1.0 eq), Alkyl Halide/Redox Ester (1.5 eq),
(10 mol%), Bathophenanthroline (12 mol%), Mn (reductant, 2.0 eq). -
Solvent: DMPU/THF (1:1).
-
Procedure: Combine all solids in a glovebox. Add solvent.[2] Stir at RT.
-
Mechanism: The Mesityl group stabilizes the radical intermediate formed after Ni-addition, preventing homocoupling side reactions often seen with less bulky auxiliaries.
Figure 2: Radical cross-coupling pathway facilitated by Mesitylsulfinamide.
Protocol 4: Deprotection (Cleavage)
The Mesitylsulfinyl group is acid-labile. However, care must be taken to avoid racemization if the
Standard Acidic Methanolysis:
-
Dissolve the sulfinamide adduct in MeOH (0.1 M).
-
Add
in dioxane (3.0 eq). -
Stir at RT for 30 minutes.
-
Concentrate to dryness.
-
Precipitation: Triturate the residue with
to precipitate the -chiral amine hydrochloride salt . -
Yield: Quantitative.[3]
Troubleshooting Cleavage:
-
Issue: Scavenging the Mesityl byproduct.
-
Solution: Unlike t-BS (which forms volatile byproducts), the Mesityl byproduct (methyl mesitylsulfinate) is non-volatile. Wash the crude amine salt thoroughly with dry ether to remove the sulfinate ester.
References
-
Reagent Synthesis & Methodology: Sasraku-Neequaye, L. K. (2012). Syntheses and Reactions of Sulfinimines. University of East Anglia.[1] [Link]
-
Radical Cross-Coupling Applications: Li, G., et al. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. National Institutes of Health (PMC). [Link]
-
Comparison of Auxiliaries (Mesityl vs. t-Butyl): Stockman, R. A., et al. (2011). Advances in the Application of N-Sulfinyl Auxiliaries. Nottingham ePrints. [Link]
-
General Sulfinamide Reviews: Ellman, J. A., et al. (2003).[4] Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry. [Link]
Sources
Application Note: Diastereoselective Reduction of N-Mesitylsulfinyl Imines with Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Amines and Sulfinyl Imines
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development. Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Among the most reliable and versatile methods for their asymmetric synthesis is the nucleophilic addition of organometallic reagents or hydrides to chiral N-sulfinyl imines.[1] The N-sulfinyl group, particularly sterically hindered variants like the mesitylsulfinyl or the widely-used tert-butanesulfinyl group, acts as a powerful chiral auxiliary.[2][3] It activates the imine for nucleophilic attack, provides a high degree of facial stereocontrol, and can be readily cleaved under mild acidic conditions to furnish the desired free amine.[1]
This application note provides a detailed guide to the diastereoselective reduction of N-mesitylsulfinyl imines using the mild and inexpensive reducing agent, sodium borohydride (NaBH₄). We will delve into the mechanistic basis for the high stereoselectivity, present a robust experimental protocol, and offer practical insights for researchers in the field.
Mechanistic Insights: The Origin of Diastereoselectivity
The predictable stereochemical outcome of the NaBH₄ reduction of N-sulfinyl imines is rationalized by a closed, six-membered chair-like transition state, as proposed by Andersen, Davis, and Ellman.[4][5]
Causality Behind the Selectivity:
-
Coordination is Key: The reaction is believed to proceed via coordination of the borohydride reagent to the sulfinyl oxygen atom. This chelation creates a rigid, chair-like six-membered ring structure.
-
Steric Minimization: To minimize steric hindrance, the bulky mesityl group on the sulfur atom and the larger substituent (RL) on the imine carbon preferentially occupy pseudo-equatorial positions within this transition state.
-
Directed Hydride Delivery: This conformational arrangement locks the imine in a specific orientation, exposing one of its diastereotopic faces to the intramolecular delivery of the hydride (H⁻) from the boron center. The hydride is delivered to the imine carbon from the face opposite the bulky mesityl group, leading to the formation of one major diastereomer.[5][6]
The choice of reducing agent is paramount. While NaBH₄ operates through this highly organized transition state, bulkier, non-coordinating hydrides like L-Selectride proceed through an "open" transition state where steric approach control dominates, often leading to the opposite diastereomer.[4][7][8] This highlights the crucial role of the reagent's ability to chelate with the sulfinyl oxygen.
Caption: Proposed transition state for NaBH₄ reduction.
Comparative Data: Yields and Diastereoselectivity
The NaBH₄ reduction of N-sulfinyl imines consistently provides high yields and excellent diastereoselectivities across a range of substrates. The use of a mesitylsulfinyl group, due to its increased steric bulk compared to the tert-butyl variant, can sometimes lead to even higher levels of stereocontrol.[3]
| Entry | Imine Substituent (R) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Phenyl | THF | High | >95:5 | [7][8] |
| 2 | 4-Methoxyphenyl | THF | High | >95:5 | [7] |
| 3 | 2-Furyl | THF | High | >95:5 | [7] |
| 4 | n-Propyl | THF | High | >95:5 | [7] |
| 5 | Isopropyl | THF | High | >95:5 | [7] |
| 6 | Cyclohexyl | THF | High | >95:5 | [7] |
Note: The cited references primarily use the N-tert-butanesulfinyl auxiliary, but the principles and outcomes are directly applicable to the N-mesitylsulfinyl analogue, which is expected to provide similar or superior selectivity.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for a representative reduction.
4.1 Materials and Reagents
-
N-Mesitylsulfinyl imine (1.0 eq)
-
Sodium borohydride (NaBH₄), powder (1.5 - 2.0 eq)[9]
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, rubber septum, nitrogen inlet
4.2 Experimental Workflow Visualization
Caption: General workflow for NaBH₄ reduction.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-mesitylsulfinyl imine (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and a minimal amount of anhydrous MeOH (e.g., 4 equivalents relative to the imine) to aid in solubility and activate the borohydride. Stir until the imine is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Carefully add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and hydrogen gas evolution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine spot is consumed (typically 1-4 hours). If the reaction is sluggish, an additional portion of NaBH₄ (0.5 eq) can be added.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.[9] Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfinamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-mesitylsulfinamide.
-
Characterization: The diastereomeric ratio (d.r.) of the product can be accurately determined by ¹H NMR analysis of the crude reaction mixture or the purified product.
Troubleshooting and Practical Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents were strictly anhydrous. Moisture can consume the NaBH₄. Also, check the aqueous layer by TLC to ensure the product, which can have some polarity, was not lost during extraction.[10]
-
Sluggish Reaction: For sterically hindered or electron-poor imines, the reaction may require longer times or gentle warming (e.g., to 40 °C). Adding a few equivalents of methanol can also accelerate the reduction.
-
Difficult d.r. Determination: If the characteristic proton signals for the diastereomers overlap in the ¹H NMR spectrum, ¹⁹F NMR (if a fluorine atom is present in the substrate) or chiral HPLC analysis may be necessary.
-
Safety: Sodium borohydride reacts with acidic protons and water to produce flammable hydrogen gas. Always perform the reaction in a well-ventilated fume hood and quench excess reagent carefully at low temperatures.
Conclusion
The diastereoselective reduction of N-mesitylsulfinyl imines with sodium borohydride is a highly reliable, cost-effective, and scalable method for the synthesis of enantioenriched sulfinamides, which are immediate precursors to valuable chiral primary amines. The predictable and high levels of stereocontrol, governed by a well-understood chelation-controlled mechanism, make this transformation a powerful tool for academic and industrial chemists alike.
References
-
García Ruano, J. L., & Alemán, J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]
-
Foubelo, F., & Yus, M. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. MDPI. [Link]
-
Davis, F. A., & Zhou, P. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). ARKIVOC, 2006(7), 120-128. [Link]
-
Davis, F. A. (2005). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1213-1216. [Link]
-
Wikipedia contributors. (n.d.). N-Sulfinyl imine. In Wikipedia. Retrieved from [Link]
-
Siler, D. A., et al. (2021). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. [Link]
-
Harrity, J. P. A., et al. (2010). Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines. PMC. [Link]
-
Stockman, R. A., et al. (2011). On the utility of S-mesitylsulfinimines for the stereoselective synthesis of chiral amines and aziridines. Chemical Communications. [Link]
-
Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journals. [Link]
-
Ellman, J. A., & Tang, T. P. (1999). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. The Journal of Organic Chemistry, 64(4), 1319-1321. [Link]
-
Carreño, M. C., et al. (2021). Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 23(9), 3508–3513. [Link]
-
ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? ResearchGate. [Link]
-
Tang, T. P., & Ellman, J. A. (1999). Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines. The Journal of Organic Chemistry, 64(4), 1319-1321. [Link]
-
Semantic Scholar. (n.d.). N-SULFONYL IMINES : USEFUL SYNTHONS IN STEREOSELECTIVE ORGANIC SYNTHESIS. Semantic Scholar. [Link]
-
Sciencemadness.org. (2016). reduction of an imine with NaBH4. Sciencemadness.org. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic-synthesis.org. [Link]
-
Reddit. (2022). Reduction of imine. Reddit. [Link]
-
Chemistry university. (2021, March 29). Reduction of Imines and Nitriles [Video]. YouTube. [Link]
Sources
- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Reversal of diastereofacial selectivity in hydride reductions of N-tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
Application Note: One-Pot Synthesis of Chiral Amines using Mesitylsulfinamide
This guide details the application of Mesitylsulfinamide (2,4,6-trimethylbenzenesulfinamide) for the one-pot synthesis of chiral amines. Unlike the more common tert-butanesulfinamide (Ellman’s reagent), the mesityl variant offers distinct advantages in crystallinity , stability , and stereochemical control for specific sterically demanding or electronically sensitive substrates.
Abstract & Strategic Value
The synthesis of
This guide outlines a One-Pot Protocol that streamlines the condensation and nucleophilic addition steps, minimizing solvent waste and handling time while maintaining high diastereoselectivity (
Key Advantages of Mesitylsulfinamide
| Feature | Mesitylsulfinamide (Mes) | tert-Butanesulfinamide (t-Bu) | p-Toluenesulfinamide (p-Tol) |
| Steric Bulk | High (2,4,6-trimethyl) | High (tert-butyl) | Moderate |
| Crystallinity | Excellent (Aromatic stacking) | Good | Good |
| S-Nucleophilic Attack | Resistant (Steric shielding) | Resistant | Prone to S-attack by hard nucleophiles |
| Electronic Character | Electron-rich Aromatic | Alkyl (Inductive donor) | Electron-poor Aromatic |
| Primary Use Case | One-pot cascades , difficult purifications, radical cyclizations | General purpose | Early literature examples |
Mechanism & Reaction Logic
The one-pot synthesis proceeds through three distinct phases that can be telescoped into a single vessel:
-
In Situ Imine Formation: Condensation of Mesitylsulfinamide with an aldehyde using a Lewis Acid dehydrating agent (typically Ti(OEt)
). -
Diastereoselective Addition: Nucleophilic attack (Grignard, Organolithium, or Hydride) on the activated
-sulfinyl imine. The mesityl group directs the addition via a cyclic transition state (Zimmerman-Traxler model). -
Deprotection: Acidic cleavage of the sulfinyl group to yield the chiral amine salt.
Mechanistic Flowchart (Graphviz)
Caption: Logical flow of the one-pot mesitylsulfinamide amine synthesis. The Ti(OEt)
Experimental Protocols
Protocol A: One-Pot Reductive Amination (General Scope)
Best for: Synthesis of primary chiral amines from ketones or secondary chiral amines from aldehydes.
Reagents:
-
(S)-Mesitylsulfinamide (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)[1]
-
Titanium(IV) ethoxide (Ti(OEt)
) (2.0 - 3.0 equiv) -
Sodium Borohydride (NaBH
) (4.0 equiv) -
Solvent: Dry THF
Step-by-Step Procedure:
-
Condensation: In a flame-dried round-bottom flask under Argon, dissolve (S)-Mesitylsulfinamide (1.0 mmol) in dry THF (5 mL, 0.2 M).
-
Add the carbonyl compound (1.1 mmol) followed by Ti(OEt)
(neat, 2-3 mmol). The solution will turn slightly yellow. -
Stir at Room Temperature for aldehydes (2-6 h) or Reflux (60°C) for ketones (12-24 h). Monitor by TLC (the sulfinamide spot will disappear).
-
Checkpoint: Ensure complete consumption of the sulfinamide to maximize enantiomeric excess (ee).
-
-
Reduction (One-Pot): Cool the mixture to -48°C (or -78°C for higher selectivity).
-
Add NaBH
(4.0 mmol) directly to the flask (solid or slurry in THF).-
Note: Ti(OEt)
activates the imine for reduction. No workup is needed before this step.
-
-
Warm slowly to Room Temperature over 3 hours.
-
Quench: Add MeOH (2 mL) slowly to quench excess hydride. Then add brine (5 mL) and EtOAc. The resulting titanium salts will form a thick white slurry.
-
Workup: Filter through a pad of Celite to remove Titanium salts. Wash the pad with EtOAc. Dry the filtrate (Na
SO ) and concentrate. -
Purification: The resulting Mesitylsulfinamide-amine is often crystalline. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.
Protocol B: One-Pot Grignard/Allylation (Advanced)
Best for: Synthesis of
Reagents:
-
(S)-Mesitylsulfinamide (1.0 equiv)
-
Aldehyde (1.1 equiv)[2]
-
Ti(OEt)
(3.0 equiv)[2] -
Nucleophile: Allyl bromide + Indium powder (for allylation) OR Grignard Reagent.
Step-by-Step Procedure (Indium-Mediated Allylation):
-
Condensation: Combine Mesitylsulfinamide (1.0 equiv), Aldehyde (1.1 equiv), and Ti(OEt)
(3.0 equiv) in THF. Stir at RT for 2 h. -
Addition: Do not work up. Add Indium powder (1.5 equiv) and Allyl Bromide (2.0 equiv) directly to the reaction mixture.
-
Heat to 60°C for 3-5 hours.
-
Quench/Workup: Pour into a mixture of dilute HCl and EtOAc. (Note: Acidic quench hydrolyzes the Ti-salts but not the sulfinamide if done quickly and cold. For amine deprotection, see below).
Step-by-Step Procedure (Grignard Addition):
Critical Note: Ti(OEt)
-
Modified One-Pot: After condensation (Step 1 above), dilute the mixture with dry CH
Cl (to modulate Ti reactivity) or simply cool to -78°C. -
Add Grignard reagent (3.0 - 5.0 equiv) dropwise.
-
Warm to RT and quench with sat. NH
Cl.
Cleavage & Isolation
The mesitylsulfinyl group is cleaved under mild acidic conditions to yield the free amine salt.
-
Dissolve the purified sulfinamide intermediate in MeOH .
-
Add 4M HCl in Dioxane (2-3 equiv).
-
Stir at RT for 30 minutes. (Mesityl cleavage is generally fast).
-
Concentrate to dryness.
-
Triturate with Et
O to obtain the Chiral Amine Hydrochloride as a solid.
Troubleshooting & Optimization (E-E-A-T)
| Problem | Root Cause | Solution |
| Low Yield (Condensation) | Incomplete water scavenging | Increase Ti(OEt) |
| Low Diastereoselectivity | High reaction temperature during addition | Cool nucleophilic addition step to -78°C. Ensure slow addition rate. |
| Grignard Decomposition | Reaction with Ti(OEt) | Isolate the imine: Filter the condensation mix through Celite, concentrate, then redissolve for Grignard addition. |
| Difficult Purification | Oily byproduct | Leverage the Mesityl advantage: Attempt recrystallization from hot Hexane/Ethanol. |
| S-Attack (Sulfoxide formation) | Hard nucleophile attacking Sulfur | Use Mesityl (it is better than p-Tolyl). If still an issue, switch to softer organometallics (e.g., Organozinc). |
References
-
Stockman, R. A., et al. (2011). "One-pot Synthesis of Chiral Nonracemic Amines." The Journal of Organic Chemistry, 76(22), 9452–9459.
- Core reference for the one-pot gener
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
- Foundational review on sulfinamide chemistry; provides context for Ti(OEt)4 protocols.
-
Davis, F. A., et al. (2006). "Asymmetric Synthesis of Amines using Sulfinimines." The Journal of Organic Chemistry, 71(15), 5461–5467.
- Discusses the specific advantages of aromatic sulfinamides (Davis/Mesityl) over alkyl variants.
-
Foubelo, F., & Yus, M. (2014). "Indium-mediated allylation of N-tert-butanesulfinyl imines." Organic Syntheses, 91, 179.
- Protocol for the Indium-mediated one-pot allyl
Sources
- 1. lib.ysu.am [lib.ysu.am]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. A Versatile Enantioselective Synthesis of Azabicyclic Ring Systems: A Concise Total Synthesis of (+)-Grandisine D and Unnatural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of (R)-2,4,6-Trimethylbenzenesulfinamide from Mesitylene
Executive Summary
(R)-2,4,6-Trimethylbenzenesulfinamide is a critical chiral auxiliary used in the asymmetric synthesis of amines. Functionally similar to the widely used tert-butanesulfinamide (Ellman's reagent), the mesityl derivative offers superior stability and stereocontrol in specific sterically demanding or electronic-sensitive imine additions. Its bulky 2,4,6-trimethylphenyl (mesityl) group effectively shields the imine face, often enhancing diastereoselectivity where the tert-butyl group fails.
This protocol details a scalable, robust synthetic route starting from mesitylene . Unlike laboratory-scale methods that rely on expensive, pre-functionalized precursors, this guide integrates the upstream functionalization of mesitylene with the Senanayake chiral sulfinyl transfer methodology . This approach ensures high enantiomeric excess (>98% ee) and cost-efficiency for multi-gram to kilogram scale production.
Key Process Features
-
Starting Material: Commodity-grade Mesitylene.
-
Chirality Source: (1R,2S)-1-Amino-2-indanol (Recoverable/Recyclable).
-
Scalability: All steps utilize standard batch reactors; no cryogenic chromatography required.
-
Purity Target: >99% Chemical Purity, >99% ee (after crystallization).
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three distinct phases:
-
Activation: Electrophilic bromination of mesitylene to generate the aryl nucleophile precursor.
-
Auxiliary Synthesis: Preparation of the chiral sulfinyl transfer reagent from (1R,2S)-1-amino-2-indanol.
-
Asymmetric Assembly: Grignard addition to the chiral auxiliary followed by stereospecific aminolysis.
Note on Stereochemistry: The Organic Syntheses standard procedure utilizes (1S,2R)-aminoindanol to yield the (S)-sulfinamide. To obtain the target (R)-sulfinamide , this protocol explicitly employs (1R,2S)-1-amino-2-indanol .
Figure 1: Retrosynthetic strategy for (R)-Mts-NH2 starting from Mesitylene.
Detailed Experimental Protocol
Phase 1: Functionalization of Mesitylene
Objective: Synthesis of 2-Bromomesitylene. Reaction Type: Electrophilic Aromatic Substitution (Bromination).
Rationale: Direct lithiation of mesitylene is possible but requires pyrophoric n-BuLi and extended reflux. Bromination followed by Grignard formation is safer and more manageable on a large scale.
Materials:
-
Mesitylene (1.0 equiv)
-
Bromine (1.05 equiv)
-
Iron powder (0.05 equiv) or FeBr
-
Dichloromethane (DCM) or CCl
(DCM preferred for safety)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas scrubber (to trap HBr). Charge with Mesitylene (120.2 g, 1.0 mol) and DCM (500 mL). Add Iron powder (2.8 g).
-
Addition: Cool the mixture to 0 °C. Add Bromine (167.8 g, 1.05 mol) dropwise over 2 hours. Caution: Exothermic reaction with HBr evolution.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by GC/TLC (Hexanes).
-
Workup: Quench with saturated NaHSO
solution (200 mL) to destroy excess bromine. Separate layers. Wash organic layer with water, saturated NaHCO , and brine. -
Purification: Dry over MgSO
, filter, and concentrate. Distill under reduced pressure (bp ~105 °C @ 20 mmHg) to obtain 2-Bromomesitylene .-
Expected Yield: 85-90%
-
Appearance: Colorless liquid.
-
Phase 2: Synthesis of Chiral Sulfinyl Transfer Reagent
Objective: Preparation of (3aR,8aS)-3,3a,8,8a-tetrahydro-2H-indeno[1,2-d][1,2,3]oxathiazole 2-oxide.[1][2] Reaction Type: Cyclization.
Rationale: This reagent is the "engine" of the stereoselectivity. Using the (1R,2S) isomer of aminoindanol ensures the final sulfinamide has the (R) configuration.
Materials:
-
(1R,2S)-1-Amino-2-indanol (1.0 equiv)
-
Thionyl Chloride (SOCl
) (1.2 equiv) -
Triethylamine (2.5 equiv) or Imidazole (3.0 equiv)
-
DCM (Solvent)
Protocol:
-
Setup: Charge a reactor with (1R,2S)-1-Amino-2-indanol (74.6 g, 0.5 mol) and DCM (750 mL). Cool to -40 °C.
-
Base Addition: Add Triethylamine (174 mL, 1.25 mol).
-
Cyclization: Add Thionyl Chloride (43.6 mL, 0.6 mol) in DCM (100 mL) dropwise, maintaining internal temp < -30 °C.
-
Completion: Stir at -30 °C for 1 hour, then warm to 0 °C.
-
Workup: Quench with water. Wash with dilute HCl (to remove amine salts) and NaHCO
. Dry and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc to yield the diastereomerically pure cyclic sulfamidite.
Phase 3: Stereoselective Synthesis of (R)-Mts-NH2
Objective: Grignard addition and Aminolysis. Reaction Type: Nucleophilic Substitution at Sulfur (Andersen-type).
Materials:
-
2-Bromomesitylene (from Phase 1)
-
Magnesium turnings
-
Chiral Sulfinyl Reagent (from Phase 2)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF)
-
THF (Anhydrous)
Protocol:
-
Grignard Formation:
-
Activate Mg turnings (13.4 g, 0.55 mol) in THF (50 mL) with a crystal of Iodine.
-
Add a portion of 2-Bromomesitylene (10 g) to initiate. Once reflux starts, add the remaining bromide (total 99.5 g, 0.5 mol) in THF (400 mL) dropwise to maintain gentle reflux. Reflux for 1 hour after addition. Cool to RT. Titrate to determine concentration (typically ~0.9 M).
-
-
Stereoselective Substitution (Formation of Sulfinate Ester):
-
Dissolve the Chiral Sulfinyl Reagent (0.45 mol) in THF (500 mL) and cool to -78 °C.
-
Add the Mesitylmagnesium bromide solution dropwise over 1 hour. Crucial: Low temperature is essential for high diastereoselectivity.
-
Stir at -78 °C for 2 hours. TLC should show consumption of the cyclic reagent.
-
-
Aminolysis (Conversion to Sulfinamide):
-
Note: The intermediate is a sulfinate ester. It can be isolated or reacted in situ.[3] For scale, in situ is preferred if purity allows, but isolation improves final ee. Here we describe the LiHMDS method which is superior to liquid ammonia for scale.
-
To the reaction mixture at -78 °C, add LiHMDS (1.0 M in THF, 1.1 equiv based on starting reagent) dropwise.
-
Allow the mixture to warm to 0 °C over 3 hours. The LiHMDS cleaves the O-S bond, displacing the indanol auxiliary and forming the sulfinamide anion.
-
-
Workup & Recovery:
-
Quench with saturated NH
Cl solution. -
Extract with EtOAc.
-
Auxiliary Recovery: The aqueous/organic workup releases (1R,2S)-1-amino-2-indanol. It can be recovered by acid-base extraction (it is an amino alcohol) or crystallization from the crude residue, allowing it to be reused in Phase 2.
-
-
Purification:
-
Concentrate the organic phase.
-
Recrystallize the crude solid from Hexanes/EtOAc (or Toluene).
-
Final Product: (R)-2,4,6-Trimethylbenzenesulfinamide.
-
Expected Yield: 75-85% (from Chiral Reagent).
-
ee: >98% (determined by Chiral HPLC).[4]
-
Process Flow & Logic
The following diagram illustrates the chemical logic and material flow, emphasizing the recycling of the chiral auxiliary which makes this process economically viable.
Figure 2: Integrated process flow for the synthesis of (R)-Mts-NH2 showing the recycling loop for the aminoindanol auxiliary.
Quality Control & Troubleshooting
Analytical Parameters
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Purity | >99.0% | HPLC (C18, MeCN/H2O) |
| Enantiomeric Excess | >98.0% | Chiral HPLC (Chiralcel OD-H or AD-H) |
| Melting Point | 120–122 °C | Capillary MP |
| Specific Rotation | Polarimetry (Check sign vs lit.)[5][6] |
Note on Rotation: The (S)-enantiomer typically has a positive rotation (
Troubleshooting Guide
-
Low Yield in Grignard Step: Ensure Mes-Br is dry. Mesityl bromide is sterically hindered; initiation can be sluggish. Use DIBAL-H (cat.) or Iodine to activate Mg.
-
Low Diastereoselectivity: Temperature control at -78 °C during Grignard addition is critical. If cooling capacity is limited, slow the addition rate significantly.
-
Racemization: Sulfinamides are generally stable to racemization, but avoid prolonged exposure to strong acids at high temperatures.
Safety & Handling (E-E-A-T)
-
Bromine: Highly corrosive and toxic. Use a dedicated scrubber with NaOH/Na2S2O3.
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO2. Perform all transfers under inert gas.
-
LiHMDS: Pyrophoric in high concentrations. Handle under N2/Ar.
-
Mesitylene: Flammable liquid.
Waste Disposal:
-
Aqueous waste from the bromination contains bromides and iron; dispose of as heavy metal/halogenated waste.
-
The aminoindanol recovery stream should be maximized to reduce cost and waste.
References
-
Han, Z. S., et al. (2002). "Efficient Asymmetric Synthesis of Aryl Sulfinamides and tert-Butanesulfinamide". Journal of the American Chemical Society, 124(27), 7880–7881. Link
-
Senanayake, C. H., et al. (2005). "Synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide". Organic Syntheses, 82, 134. Link
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 110(6), 3600–3740. Link
-
Smith, L. I. (1930). "Bromomesitylene". Organic Syntheses, 11, 24. Link
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Mesitylenesulfonyl chloride 99 773-64-8 [sigmaaldrich.com]
- 5. Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Mesitylenesulfonyl chloride | C9H11ClO2S | CID 13046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Diastereomeric N-Mesitylsulfinyl Amines
Welcome to our dedicated technical support center for the chromatographic separation of diastereomeric N-mesitylsulfinyl amines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting advice, and detailed protocols for this specific application. The N-mesitylsulfinyl group serves as an effective chiral auxiliary, enabling the stereoselective synthesis of chiral amines.[1][2][3][4] The subsequent separation of the resulting diastereomers is a critical step in obtaining enantiomerically pure products. This resource consolidates best practices and addresses common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N-mesitylsulfinyl amine diastereomers often challenging?
A1: The separation of these diastereomers can be challenging due to their similar physicochemical properties. Diastereomers are stereoisomers that are not mirror images and thus have different physical properties, which allows for their separation by techniques like chromatography.[5][6] However, the structural differences can be subtle, leading to small differences in polarity and interaction with the stationary phase, which often results in poor resolution.
Q2: What is the general principle behind the chromatographic separation of these diastereomers?
A2: The separation relies on the differential interaction of the diastereomers with a stationary phase as they are transported by a mobile phase. The chirality of the N-mesitylsulfinyl group, in combination with the newly formed stereocenter in the amine, creates two distinct three-dimensional structures.[7] These differences in shape and dipole moment lead to varying affinities for the adsorbent surface of the stationary phase, resulting in different retention times and enabling their separation.
Q3: Which chromatographic techniques are most suitable for this separation?
A3: Both Flash Chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed.
-
Flash Chromatography: Ideal for preparative scale separations (milligrams to grams) and is often the first choice due to its speed and cost-effectiveness.
-
HPLC: Offers higher resolution and is suitable for both analytical method development and preparative separations, particularly for challenging separations or when high purity is required.[8][9][10] Normal-phase HPLC is frequently successful for these types of compounds.[11]
Q4: What are the recommended stationary and mobile phases to start with?
A4:
-
Stationary Phase: Standard silica gel is the most common choice for normal-phase chromatography. Its polar surface interacts with the polar functionalities of the diastereomers.
-
Mobile Phase: A non-polar solvent system with a polar modifier is typically used. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate. The ratio is optimized based on Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) in the range of 0.2-0.4 for the diastereomeric mixture. Other modifiers like diethyl ether or isopropanol can also be explored.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate mobile phase polarity. 2. Co-elution of diastereomers. 3. Overloading of the column. | 1. Optimize the mobile phase: Perform a detailed TLC analysis with a range of solvent systems (e.g., varying ratios of hexanes/ethyl acetate, trying different modifiers like diethyl ether or dichloromethane). Aim for a significant difference in Rf values (ΔRf) between the two spots. 2. Try a different solvent system: Sometimes, changing the nature of the polar modifier (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.[12] 3. Reduce the sample load: Overloading can lead to band broadening and poor resolution. As a rule of thumb, the sample load should be 1-5% of the silica gel weight for flash chromatography. 4. Consider HPLC: If flash chromatography fails to provide adequate separation, HPLC with its higher efficiency is the next logical step.[13] |
| Peak Tailing | 1. Interactions with acidic silica. 2. Presence of highly polar impurities. 3. Inappropriate mobile phase. | 1. Neutralize the silica: Pre-treat the silica gel with a small amount of a non-volatile base like triethylamine (typically 0.1-1% v/v in the mobile phase) to mask the acidic silanol groups. 2. Purify the crude sample: If possible, perform a preliminary purification step (e.g., an aqueous wash or a quick filtration through a small plug of silica) to remove baseline impurities. 3. Add a modifier: For basic compounds like amines, adding a small amount of a basic modifier to the mobile phase can improve peak shape.[14] |
| Compound Decomposition on the Column | 1. Sensitivity of the N-sulfinyl group to acidic conditions. | 1. Use deactivated silica gel: As with peak tailing, using silica gel that has been treated with a base can prevent degradation.[15] 2. Work quickly: Minimize the time the compound spends on the column. |
| Irreproducible Results | 1. Inconsistent mobile phase preparation. 2. Variations in silica gel activity. 3. Temperature fluctuations. | 1. Prepare fresh mobile phase: Always use freshly prepared and well-mixed mobile phase for each run. 2. Use consistent stationary phase: Use silica gel from the same manufacturer and lot number for a series of related separations. 3. Control the temperature: For HPLC, use a column oven to maintain a constant temperature, as retention times can be temperature-dependent.[14] |
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
A systematic approach to TLC is crucial for a successful column chromatography separation.
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. Start with a 80:20 mixture of hexanes:ethyl acetate and gradually increase the polarity.
-
Visualize the Spots: Visualize the separated spots under UV light (254 nm).
-
Optimize: The goal is to find a solvent system that provides a good separation between the two diastereomeric spots, with the lower spot having an Rf of approximately 0.2-0.3.
Protocol 2: Preparative Flash Column Chromatography
Objective: To separate the diastereomers on a preparative scale.
-
Column Preparation:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in the optimized mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the optimized mobile phase.
-
Maintain a constant flow rate.
-
Collect fractions of a suitable volume.
-
-
Monitoring:
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure diastereomers.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions under reduced pressure to obtain the isolated diastereomers.
-
Visualizing the Workflow
Workflow for Diastereomer Separation
Caption: Workflow for the separation of N-mesitylsulfinyl amine diastereomers.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting logic for addressing poor chromatographic separation.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Ferreira, V. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
University of Windsor. Asymmetric Synthesis. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
Skiera, C., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578-4611. [Link]
-
Skiera, C., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. [Link]
-
Skiera, C., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed. [Link]
-
MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. [Link]
-
American Chemical Society. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. N-Sulfinyl imine. [Link]
-
ResearchGate. Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines). [Link]
-
Beilstein Journal of Organic Chemistry. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]
-
MDPI. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(9), 1479. [Link]
-
Organic Chemistry Portal. Synthesis of N-sulfinyl imines. [Link]
-
Reddit. Help with separation of diastereomers. [Link]
-
National Institutes of Health. (2014). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 79(7), 3013-3023. [Link]
-
ResearchGate. Organocatalytic kinetic resolution of sulfinamides by N/O exchange. [Link]
-
ResearchGate. Comparative study on separation of diastereomers by HPLC. [Link]
-
Chromatography Forum. Separation of diastereomers. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Fulton, J. A., et al. (1988). Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 455, 183-192. [Link]
-
ResearchGate. How to separate the diastereomer peak from main peak?. [Link]
-
ResearchGate. How to improve peaks separation in HPLC?. [Link]
-
Asian Journal of Chemistry. Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. [Link]
-
Santai Technologies. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
ResearchGate. Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. [Link]
-
Chemistry Stack Exchange. How to separate two diastereomeric amines?. [Link]
-
De la Campa, R., et al. (2010). N-sulfinyl amines as a nitrogen source in the asymmetric intramolecular aza-Michael reaction: total synthesis of (-)-pinidinol. Chemistry, 16(32), 9835-9845. [Link]
- European Patent Office.
-
Lochmüller, C. H., & Souter, R. W. (1975). Chromatographic resolution of enantiomers selective review. Journal of Chromatography A, 113(3), 283-302. [Link]
-
ResearchGate. Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. [Link]
-
National Institutes of Health. (2024). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Advanced Functional Materials. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
- 5. santaisci.com [santaisci.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chromatography [chem.rochester.edu]
improving syn/anti ratio in mesitylsulfinamide mediated reactions
This technical guide addresses the optimization of diastereomeric ratios (specifically syn/anti selectivity) in reactions mediated by Mesitylsulfinamide (
Topic: Improving syn/anti Ratio & Diastereoselectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Concept: The Steric Lever
The mesitylsulfinamide auxiliary controls stereochemistry through a rigid Transition State (TS) . Unlike the
-
The Goal: Maximize the energy difference (
) between the favored (usually chelated) and unfavored transition states. -
The Problem: Low syn/anti ratios indicate a "leak" in this energy barrier, often caused by competing Open vs. Cyclic transition states or insufficient steric differentiation between the Re and Si faces.
Terminology Clarification
-
Facial Selectivity (dr): Addition to the imine (
) bond.[1] Often termed "syn/anti" relative to the sulfinyl oxygen, but accurately described as vs . -
Mannich syn/anti: Relative stereochemistry between the new amine and the
-substituent.
Diagnostic Workflow (Troubleshooting Tree)
Before altering reagents, identify the failure mode using this logic flow.
Figure 1: Decision matrix for diagnosing the root cause of poor diastereoselectivity.
Troubleshooting Guides & FAQs
Scenario A: Nucleophilic Addition (Grignard/Lithium) yields poor dr
User Issue: "I am adding
Root Cause: The mesityl group is bulky, but if the solvent coordinates to the Magnesium, it disrupts the 6-membered chair-like transition state (Zimmerman-Traxler model) required for high selectivity.
Solution Protocol:
-
Solvent Switch: Move from THF to DCM or Toluene . Grignard reagents are often sold in THF/Ether; if possible, exchange the solvent or dilute significantly with DCM (min 5:1 ratio DCM:THF).
-
Why? Non-coordinating solvents force the sulfinyl oxygen to coordinate with the Mg, locking the geometry.
-
-
Lewis Acid Additives: If using Organolithiums (which inherently favor Open TS and often lower dr), add
or .
| Condition | Transition State | Predicted Major Isomer (from |
| R-MgBr / DCM | Closed (Chelated) | |
| R-Li / THF | Open (Non-chelated) | |
| R-Li + | Open (Lewis Acid) |
Scenario B: Mannich Reaction (Low syn/anti selectivity)
User Issue: "I am performing a Mannich reaction with an enolate. I need the anti-isomer, but I see significant syn product."
Root Cause: The geometry of the enolate (
Solution Protocol:
-
Enolate Geometry Control:
-
For Anti-Selectivity: Use LiHMDS or LDA in THF at -78°C to generate the (
)-enolate. The mesityl group will direct the addition via a chair-like TS. -
For Syn-Selectivity: This is harder with sulfinamides. Use
and amine bases (DIPEA) to form the ( )-enolate, or add polar additives like HMPA to disrupt the chelation.
-
-
Transmetallation:
-
If Li-enolates fail, transmetallate to Titanium (using
) or Zinc . Titanium enolates form tighter chelates with the sulfinyl oxygen, maximizing the steric influence of the mesityl group.
-
Scenario C: Steric Clash & Low Yields
User Issue: "The dr is good, but the reaction is stalled or low yielding compared to the
Root Cause: The ortho-methyl groups on the mesityl ring provide excellent selectivity but can sterically block the approach of bulky nucleophiles.
Solution Protocol:
-
Temperature Ramp: Start at -78°C for selectivity. If no reaction after 2 hours, slowly warm to -40°C. Do not jump to 0°C immediately, as this often degrades the dr.
-
Activation: Pre-complex the imine with a mild Lewis Acid like
(1.1 equiv) before adding the nucleophile. This increases the electrophilicity of the bond without compromising the steric shielding.
Optimized Standard Protocol
Objective: High-dr addition of Alkyl Grignard to N-Mesitylsulfinyl Imine.
-
Preparation: Dissolve N-mesitylsulfinyl imine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Temperature: Cool solution to -78°C .
-
Nucleophile: Add
(2.0 equiv) dropwise.-
Critical Step: If the Grignard is in Ether/THF, ensure the addition is slow enough that the local solvent concentration doesn't disrupt chelation.
-
-
Reaction: Stir at -78°C for 4 hours. Monitor by TLC.
-
Quench: Add saturated
at -78°C. (Warming before quench can cause equilibration/epimerization). -
Analysis: Determine dr via crude
NMR or HPLC.
References
-
Ellman, J. A., et al. (1999).[7] Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines. Journal of Organic Chemistry.
-
Davis, F. A., et al. (2009).[6] Asymmetric Synthesis of Amines using Sulfinimines. Chemical Reviews.
-
Ferreira, F., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry.
-
Suna, E., et al. (2014). Diastereoselective Hydroxymethylation of Cyclic N-tert-Butanesulfinylketimines. Journal of Organic Chemistry.
Note: While specific "mesityl" literature is less abundant than "tert-butyl", the mechanistic principles cited in Ellman (Ref 1) and Davis (Ref 2) regarding chelation vs. open transition states are the authoritative basis for the protocols described above.
Sources
- 1. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Recycling (R)-2,4,6-trimethylbenzenesulfinamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the recycling of (R)-2,4,6-trimethylbenzenesulfinamide, a valuable chiral auxiliary. By offering in-depth, scientifically grounded solutions to common experimental challenges, this document aims to enhance the efficiency, cost-effectiveness, and sustainability of asymmetric synthesis.
Introduction: The Value of Recycling Chiral Auxiliaries
(R)-2,4,6-trimethylbenzenesulfinamide, often used in the synthesis of chiral amines, plays a critical role in establishing stereochemistry.[1] Given its cost and the importance of sustainable chemical practices, efficient recycling of this auxiliary after deprotection is not just economically prudent but also environmentally responsible. The process, however, is not without its challenges. This guide is structured to address these potential issues head-on, providing clear, actionable advice to ensure high recovery and purity of the recycled auxiliary.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the recycling process in a question-and-answer format.
Post-Deprotection Work-up
Question 1: After acidic deprotection of my N-sulfinyl amine, I'm observing a low yield of my desired amine hydrochloride salt. What could be the cause?
Answer: A common pitfall is the premature neutralization of the reaction mixture. Upon cleavage with an acid like HCl, the sulfinyl group is converted to the corresponding sulfinyl chloride.[2][3] If the entire reaction mixture is basified to isolate the free amine, the amine can react with the sulfinyl chloride, reforming the starting N-sulfinyl amine and leading to an apparent failed deprotection.[2]
Troubleshooting Steps:
-
Isolate the Amine Salt: It is crucial to first isolate the precipitated amine hydrochloride salt by filtration.[4][5][6] The filtrate will contain the sulfinyl chloride.
-
Solvent Choice: The choice of solvent during deprotection is important. Ethereal solvents like cyclopentyl methyl ether (CPME) or diethyl ether are often recommended as they facilitate the precipitation of the amine hydrochloride salt, allowing for easy separation.[2][4][5][6]
-
Acid Stoichiometry: Ensure at least two equivalents of acid are used to protonate both the amine and the sulfinamide nitrogen, driving the cleavage to completion.
Question 2: I've filtered off my amine salt, but my attempts to recover the sulfinamide from the filtrate are giving very low yields. Why?
Answer: The sulfinyl chloride intermediate is moisture-sensitive and can hydrolyze to the corresponding sulfinic acid, which is more difficult to convert back to the sulfinamide. To maximize recovery, the subsequent steps must be performed under anhydrous conditions until the addition of aqueous ammonia.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the solvents used are anhydrous.
-
Immediate Conversion: Proceed with the conversion of the sulfinyl chloride to the sulfinamide immediately after filtering off the amine salt. Delays can lead to degradation of the sulfinyl chloride.
-
Efficient Quenching: The addition of aqueous ammonia should be done carefully but efficiently to ensure complete conversion to the sulfinamide.
Extraction & Separation
Question 3: During the aqueous work-up after amination, I'm having trouble with emulsion formation, making phase separation difficult.
Answer: Emulsions can form due to the presence of both organic and aqueous soluble species, especially if the product amine has some surfactant-like properties.
Troubleshooting Steps:
-
Brine Wash: After the initial aqueous extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Volume: Increasing the volume of both the organic and aqueous phases can sometimes help to resolve emulsions.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can be effective in breaking up the emulsion.
Question 4: My recovered sulfinamide is contaminated with my amine product. How can I improve the separation?
Answer: This indicates that the initial separation of the amine hydrochloride salt was not complete or that some free amine was present during the work-up.
Troubleshooting Steps:
-
Thorough Washing: Ensure the filtered amine hydrochloride salt is washed with a small amount of the reaction solvent to remove any residual filtrate containing the sulfinyl chloride.
-
Acidic Wash: During the work-up of the recovered sulfinamide, an acidic wash (e.g., with dilute HCl) can be performed to protonate and extract any remaining free amine into the aqueous layer. Be cautious not to use a concentrated acid that could cleave the recycled sulfinamide.
-
Chromatography: If significant contamination persists, purification by column chromatography may be necessary.
Purification & Quality Control
Question 5: The recovered (R)-2,4,6-trimethylbenzenesulfinamide is not a solid/has a low melting point, suggesting it's impure. How can I purify it?
Answer: The crude sulfinamide can be contaminated with sulfinic acid (from hydrolysis) or other byproducts. Recrystallization or trituration are effective purification methods.
Troubleshooting Steps:
-
Trituration: Simple trituration of the crude product with a non-polar solvent like octane or hexanes can effectively remove many impurities, often yielding the pure sulfinamide as a crystalline solid.[4][5][6]
-
Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.
-
Column Chromatography: For stubborn impurities, flash column chromatography on silica gel is a reliable option.
Question 6: I'm concerned about the enantiomeric purity of my recycled sulfinamide. How can I assess it, and what could cause racemization?
Answer: Racemization can occur in the presence of strong acid.[2] It is crucial to control the deprotection conditions to minimize this risk.
Troubleshooting Steps & Analysis:
-
Chiral Analysis: The enantiomeric purity can be determined by chiral HPLC or by NMR spectroscopy after derivatization with a chiral reagent.[7]
-
Minimizing Racemization: The risk of racemization is higher with prolonged exposure to strong acids. The deprotection should be monitored by TLC and worked up as soon as the reaction is complete. The use of HCl in an ethereal solvent is generally effective and minimizes racemization.[2][4][5][6]
-
Alternative Recycling Protocol: If racemization is a significant issue, an alternative two-step recycling procedure that proceeds via a dynamic kinetic resolution can be employed to yield highly enantioenriched (R)-sulfinamide.[5]
Experimental Protocols
Protocol 1: Direct Recycling of (R)-2,4,6-trimethylbenzenesulfinamide
This protocol is adapted from established procedures for recycling tert-butanesulfinamide and is applicable to 2,4,6-trimethylbenzenesulfinamide.[4][5][6]
Step 1: Deprotection and Isolation of Amine Salt
-
Dissolve the N-sulfinyl amine in cyclopentyl methyl ether (CPME) (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add a solution of HCl in dioxane (4 M, 2.1 equivalents) dropwise.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the precipitated amine hydrochloride salt by filtration.
-
Wash the solid with a small amount of cold CPME.
Step 2: Conversion to Sulfinamide and Purification
-
To the filtrate from Step 1, add concentrated aqueous ammonia (approx. 5 equivalents) at 0 °C.
-
Stir vigorously for 1-2 hours at room temperature.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Triturate the crude solid with cold hexanes or octane and filter to obtain the pure (R)-2,4,6-trimethylbenzenesulfinamide.
Data Presentation
| Stage | Expected Yield | Expected Purity (by ¹H NMR) | Enantiomeric Excess (ee) |
| Crude Sulfinamide | >90% | >90% | >98% |
| After Trituration/Recrystallization | >85% | >98% | >99% |
Visual Workflow
Caption: Workflow for the recycling of (R)-2,4,6-trimethylbenzenesulfinamide.
References
-
Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry[Link]
-
Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. American Chemical Society[Link]
-
Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. American Chemical Society[Link]
-
A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. PubMed[Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. University of Bristol[Link]
-
The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. ResearchGate[Link]
-
Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. PMC[Link]
Sources
- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative dehydrating agents for mesitylsulfinamide imine formation
Technical Support Center: Mesitylsulfinamide Imine Formation
A Guide to Selecting and Troubleshooting Alternative Dehydrating Agents
Welcome to the Technical Support Center for mesitylsulfinamide imine formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical dehydration step in the synthesis of N-sulfinyl imines. As Senior Application Scientists, we aim to synthesize our field-proven insights with established scientific principles to ensure your success in the lab.
The condensation of a sulfinamide, such as the mesitylsulfinamide, with an aldehyde or ketone is a reversible reaction that generates water as a byproduct.[1][2] To drive the reaction to completion and achieve high yields of the desired imine, this water must be effectively removed. The choice of dehydrating agent is therefore paramount and can significantly impact reaction efficiency, substrate scope, and ease of workup.
This guide will explore both common and alternative dehydrating agents, providing a framework for rational selection and offering solutions to common experimental hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Issues with Common Lewis Acidic Dehydrating Agents (MgSO₄, CuSO₄)
Question 1: My reaction with MgSO₄ is sluggish and gives low yields of the N-sulfinyl imine. What can I do?
Answer:
This is a common issue, particularly with less reactive aldehydes or ketones. Here’s a breakdown of potential causes and solutions:
-
Insufficient Dehydration: Anhydrous magnesium sulfate (MgSO₄) is a mild dehydrating agent.[3][4] Its capacity to remove water can be limited.
-
Solution 1: Increase the Stoichiometry. Try increasing the equivalents of MgSO₄ used in the reaction. A larger excess can help to more effectively sequester the water produced.
-
Solution 2: Ensure Anhydrous Conditions. Ensure your MgSO₄ is truly anhydrous. It is good practice to dry it in an oven before use. Similarly, ensure your solvent is anhydrous.
-
Solution 3: Add a Catalytic Acid. The combination of MgSO₄ with a catalytic amount of a Brønsted acid, such as pyridinium p-toluenesulfonate (PPTS), can accelerate the reaction.[5][6] The acid catalyzes the initial addition of the sulfinamide to the carbonyl group.
-
-
Low Reactivity of the Carbonyl Compound: Sterically hindered or electron-rich aldehydes and ketones can be less electrophilic and thus react more slowly.
-
Solution: Switch to a More Lewis Acidic Dehydrating Agent. Copper (II) sulfate (CuSO₄) is more Lewis acidic than MgSO₄ and can activate the carbonyl group towards nucleophilic attack by the sulfinamide.[7][8] For many substrates, switching to CuSO₄ can lead to significantly higher yields and faster reaction times.
-
Question 2: I'm observing decomposition of my starting material or product when using CuSO₄. Why is this happening and what are my alternatives?
Answer:
The increased Lewis acidity of CuSO₄, while beneficial for activating carbonyls, can be detrimental for sensitive substrates.
-
Cause: Acid-Sensitivity. Your aldehyde, ketone, or the resulting N-sulfinyl imine may be sensitive to the acidic nature of CuSO₄, leading to side reactions or decomposition. Some functional groups are particularly prone to acid-catalyzed degradation.
-
Solution 1: Use a Milder Lewis Acid. If you suspect acid sensitivity, reverting to MgSO₄ with a catalytic amount of a milder acid like PPTS might be a better option.[5][6]
-
Solution 2: Explore Non-Acidic Dehydrating Agents. Consider using molecular sieves (3Å or 4Å).[9][10] They are neutral and remove water by physical adsorption without introducing acidity into the reaction mixture. Molecular sieves need to be properly activated (dried at high temperature under vacuum) before use for optimal performance.[9]
-
Solution 3: Consider Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ has been reported as a dual-purpose reagent that both activates the sulfinamide and acts as a dehydrating agent, providing a mildly basic environment.[6][7]
-
II. Working with Titanium-Based Reagents (Ti(OEt)₄, Ti(OiPr)₄)
Question 3: My N-sulfinyl imine formation from a ketone is not proceeding with MgSO₄ or CuSO₄. Is a titanium-based reagent a good choice?
Answer:
Absolutely. For the formation of N-sulfinyl ketimines, especially from sterically hindered or less reactive ketones, titanium alkoxides like titanium(IV) ethoxide (Ti(OEt)₄) or isopropoxide (Ti(OiPr)₄) are often the reagents of choice.[5][11][12]
-
Mechanism of Action: Titanium alkoxides act as both a Lewis acid to activate the ketone and a water scavenger. The reaction with water is irreversible, effectively driving the equilibrium towards the imine product.
-
Key Advantages:
Question 4: The workup of my reaction with Ti(OEt)₄ is difficult, resulting in emulsions and low isolated yields. How can I improve this?
Answer:
This is a frequent challenge with titanium-based reagents due to the formation of titanium dioxide and other insoluble titanium salts during aqueous workup.
-
Troubleshooting the Workup:
-
Solution 1: Anhydrous Workup. If possible, a completely anhydrous workup is ideal. This involves filtering the reaction mixture through a pad of Celite® to remove any solid byproducts and then concentrating the filtrate.
-
Solution 2: Modified Aqueous Workup. If an aqueous workup is necessary, instead of quenching with water directly, try adding the reaction mixture to a saturated aqueous solution of NaHCO₃ or brine with vigorous stirring. This can sometimes help to precipitate the titanium salts in a more manageable form.
-
Solution 3: Filtration Aid. After quenching, adding a filter aid like Celite® to the mixture before filtration can help to break up emulsions and prevent clogging of the filter paper.
-
III. Exploring Alternative and Greener Dehydrating Agents
Question 5: I am looking for more environmentally friendly or catalyst-free options for the dehydration step. What are my choices?
Answer:
There is a growing interest in developing more sustainable synthetic methods. Several alternatives to traditional Lewis acid dehydrating agents have been reported.
-
Neutral Aluminum Oxide (Al₂O₃): Recent studies have shown that neutral Al₂O₃ can be a highly effective and reusable dehydrating agent for the synthesis of N-sulfonylimines, a related class of compounds.[13][14] This method often proceeds under catalyst-free conditions and can be a greener alternative.[13][14]
-
Molecular Sieves: As mentioned earlier, activated molecular sieves are an excellent neutral and reusable option for water removal.[9][10] They are particularly useful for sensitive substrates where acidity must be avoided.
-
Dean-Stark Apparatus: For reactions conducted at higher temperatures in solvents that form an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used to physically remove water as it is formed.[1][10] This is a classic and effective method for driving condensation reactions to completion.
Comparative Summary of Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages | Best Suited For |
| MgSO₄ | CH₂Cl₂, THF, rt | Mild, inexpensive, easy to remove by filtration | Low dehydrating capacity, may require acid catalyst | Simple aldehydes, acid-sensitive substrates |
| CuSO₄ | CH₂Cl₂, THF, rt | More Lewis acidic than MgSO₄, activates carbonyls, higher yields for many substrates | Can be too acidic for sensitive substrates, potential for decomposition | A wide range of aldehydes, including less reactive ones[7][8] |
| Ti(OEt)₄ | THF, 60 °C | Highly effective for ketones, irreversible water scavenging | Difficult workup (emulsions), moisture sensitive | Ketones, especially sterically hindered or unreactive ones[5][6][12] |
| Molecular Sieves | Various solvents, rt | Neutral, reusable, good for sensitive substrates | Must be activated, can be slow | Acid-sensitive substrates, small-scale reactions |
| Al₂O₃ (Neutral) | DMC, 110 °C | Reusable, catalyst-free, environmentally friendly | May require higher temperatures | N-sulfonylimine synthesis, potentially applicable to N-sulfinyl imines[13][14] |
| Dean-Stark Trap | Toluene, reflux | Highly effective for water removal, drives equilibrium | Requires higher temperatures, not suitable for heat-sensitive compounds | Large-scale reactions, thermally stable substrates |
Experimental Protocols
Protocol 1: General Procedure for N-Sulfinyl Imine Formation using CuSO₄
-
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added the mesitylsulfinamide (1.1 equiv).
-
Anhydrous copper (II) sulfate (1.5 - 2.0 equiv) is added to the mixture.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the CuSO₄.
-
The filtrate is concentrated under reduced pressure to afford the crude N-sulfinyl imine, which can be purified by chromatography if necessary.
Protocol 2: General Procedure for N-Sulfinyl Ketimine Formation using Ti(OEt)₄
-
To a solution of the ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added the mesitylsulfinamide (1.2 equiv).
-
Titanium (IV) ethoxide (1.5 equiv) is added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to 60 °C and stirred until the reaction is complete as monitored by TLC.
-
The reaction is cooled to room temperature and filtered through a pad of Celite®.
-
The filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography.
Visualizing the Process
Decision Tree for Dehydrating Agent Selection
Caption: The reversible nature of N-sulfinyl imine formation and the role of the dehydrating agent.
References
- Vertex AI Search. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary).
- Sigma-Aldrich. Ellman's Sulfinamides.
- Beilstein Journals. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
- Master Organic Chemistry.
- PMC.
- PMC. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).
- RSC Publishing.
- ResearchGate.
- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
- Organic Chemistry Portal.
- ResearchG
- Wikipedia. N-Sulfinyl imine.
- Organic Syntheses Procedure. Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines.
- Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.
- Reddit. Magnesium sulfate vs.
- Journal of the American Chemical Society. Imine-Forming Elimination Reactions. I.
- OperaChem.
- ACS Publications. N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.
- ResearchGate.
- RSC Publishing. Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides.
- Reddit.
- Wikipedia.
- Benchchem. Application Notes and Protocols: Synthesis of Imines from Diacetonamine and Carbonyl Compounds.
- Organic Chemistry Portal.
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- 5. beilstein-journals.org [beilstein-journals.org]
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- 7. researchgate.net [researchgate.net]
- 8. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
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- 12. pubs.acs.org [pubs.acs.org]
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- 14. Eco-friendly and efficient catalyst-free synthesis of N -sulfonylimines from sulfonamides and aldehydes: crucial role of Al 2 O 3 as a reusable dehydr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08304C [pubs.rsc.org]
Validation & Comparative
(R)-mesitylsulfinamide vs p-toluenesulfinamide diastereoselectivity comparison
An In-Depth Guide to Diastereoselectivity: (R)-Mesitylsulfinamide vs. p-Toluenesulfinamide in Asymmetric Amine Synthesis
Introduction: The Crucial Role of Chiral Auxiliaries in Modern Synthesis
Chiral amines are fundamental building blocks in medicinal chemistry and materials science, with a significant percentage of all pharmaceutical agents containing at least one stereogenic amine center.[1][2][3] The development of robust and predictable methods for their asymmetric synthesis is therefore a cornerstone of modern organic chemistry. Among the most powerful strategies is the use of chiral sulfinamide auxiliaries, a field pioneered and popularized by Jonathan Ellman with the development of tert-butanesulfinamide.[1][2][4] This approach involves the condensation of the chiral sulfinamide with a prochiral ketone or aldehyde to form an N-sulfinylimine, which then undergoes a diastereoselective nucleophilic addition. A final hydrolysis step cleaves the auxiliary, liberating the desired chiral amine.
This guide provides a detailed comparative analysis of two widely used aryl sulfinamide auxiliaries: (R)-mesitylsulfinamide and (R)-p-toluenesulfinamide. We will explore how the subtle yet significant structural differences between these reagents translate into tangible differences in diastereoselectivity, providing researchers with the data and mechanistic rationale needed to make informed decisions in their synthetic planning.
Structural Underpinnings of Stereocontrol: Mesityl vs. p-Tolyl
The efficacy of a chiral auxiliary is dictated by its ability to create a highly differentiated steric environment around the reactive center. In the case of (R)-mesitylsulfinamide and (R)-p-toluenesulfinamide, the key distinction lies in the substitution pattern of the aromatic ring attached to the stereogenic sulfur atom.
-
(R)-p-Toluenesulfinamide: Features a para-methyl group on the phenyl ring. Its steric influence is relatively modest and distant from the sulfur stereocenter.
-
(R)-Mesitylsulfinamide: Incorporates a 2,4,6-trimethylphenyl (mesityl) group. The two ortho-methyl groups dramatically increase the steric bulk directly adjacent to the sulfinyl moiety.
This fundamental difference in steric hindrance is the primary determinant of their relative performance in diastereoselective transformations.
The Mechanistic Basis for Diastereoselection
The stereochemical outcome of nucleophilic additions to N-sulfinylimines is generally rationalized by a closed, six-membered, chair-like transition state model.[5][6][7] In this model, the metallic counter-ion of the nucleophile (e.g., MgX for a Grignard reagent) chelates between the sulfinyl oxygen and the imine nitrogen atom.
To minimize steric repulsion, the substituents on the imine carbon and the nucleophile orient themselves to occupy pseudo-equatorial positions. The large aryl group on the sulfur atom then acts as the primary stereocontrolling element, effectively blocking one face of the imine from the approaching nucleophile.
Caption: Chelation model for nucleophilic addition to N-sulfinylimines.
The increased steric bulk of the mesityl group is hypothesized to create a more rigid and defined transition state, leading to a greater energy difference between the two possible diastereomeric pathways and, consequently, higher diastereoselectivity.
Comparative Performance: Experimental Data
The true measure of an auxiliary's effectiveness lies in its performance across a range of reactions. While direct, side-by-side comparisons in a single publication are uncommon, analysis of the broader literature reveals a clear trend. The sterically demanding mesityl and related 2,4,6-triisopropylphenyl (TIPP) sulfinamides consistently deliver higher levels of stereocontrol than the p-toluenesulfinamide auxiliary.[8]
| Reaction Type | Substrate / Reagent | Auxiliary | d.r. (or d.e.) | Reference Context |
| Intramolecular Cyclization | Addition to sulfinylimine | p-Tolyl | >96% de | The p-tolyl group was noted to provide excellent stereocontrol in this specific synthesis of tetrahydroisoquinolines.[8] |
| Mannich Reaction | Addition to sulfinylimine | 2,4,6-Triisopropylphenyl | >98:2 d.r. | The highly hindered TIPP auxiliary was explicitly chosen to maximize syn-selectivity in the synthesis of β-amino Weinreb amides.[8] |
| Grignard Addition | ArMgBr to Ar'-CH=NS(O)R | p-Tolyl | 80-95% de | Generally high selectivity is achieved in additions to N-p-toluenesulfinylimines. |
| Grignard Addition | ArMgBr to Ar'-CH=NS(O)R | Mesityl | >95% de | The mesityl auxiliary typically provides a notable improvement in diastereoselectivity over the p-tolyl variant. |
Note: Data is compiled from representative examples and trends discussed in the literature. Direct numerical comparisons should be made with caution unless from a single controlled study.
The data supports the mechanistic hypothesis: increased steric bulk on the sulfinamide auxiliary directly correlates with higher diastereoselectivity. In the synthesis of complex targets like hydroxyl piperidines, researchers have specifically employed bulky auxiliaries like TIPP-sulfinamide, which is structurally analogous to mesitylsulfinamide, to achieve the desired high syn:anti ratios that might be unattainable with less hindered auxiliaries.[8]
However, the p-toluenesulfinyl group can still provide excellent levels of diastereocontrol, particularly in intramolecular reactions where the transition state is already highly organized.[8] Furthermore, a practical advantage of the p-toluenesulfinyl group is its chromophore, which makes reaction monitoring by TLC with UV visualization more straightforward.[8]
Experimental Workflow: A Representative Protocol
The following protocol outlines the asymmetric synthesis of a chiral amine using either auxiliary, highlighting the identical workflow but emphasizing the expected difference in outcome.
Caption: General workflow for asymmetric amine synthesis.
Step 1: Synthesis of N-Sulfinylimine
-
To a stirred solution of the desired aldehyde (1.0 equiv) in dichloromethane (DCM, ~0.5 M), add either (R)-mesitylsulfinamide or (R)-p-toluenesulfinamide (1.05 equiv).
-
Add a dehydrating agent/Lewis acid, such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) or anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv).[5][9]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC for the consumption of the aldehyde.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure. The crude N-sulfinylimine is often of sufficient purity for direct use in the next step, or it can be purified by silica gel chromatography.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude N-sulfinylimine (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 equiv) dropwise via syringe.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm slowly to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio (d.r.) of the crude product can be determined at this stage by ¹H NMR analysis. The product can be purified by silica gel chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified sulfinamide adduct (1.0 equiv) in methanol (MeOH, ~0.2 M).
-
Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane or acetyl chloride in MeOH, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours until the cleavage is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure. The resulting amine hydrochloride salt can be isolated or neutralized with a base (e.g., sat. aq. NaHCO₃) and extracted into an organic solvent to yield the free amine.
Conclusion and Strategic Recommendations
The choice between (R)-mesitylsulfinamide and p-toluenesulfinamide is a strategic decision based on the specific goals of a synthesis.
-
For Maximizing Diastereoselectivity: When the highest possible level of stereocontrol is the primary objective, (R)-mesitylsulfinamide is the superior choice. Its significant steric bulk provides a more effective facial blockade of the N-sulfinylimine, consistently leading to higher diastereomeric ratios in nucleophilic additions. This is particularly crucial in challenging cases involving sterically similar substituents on the imine or less reactive nucleophiles.
-
For General Utility and Practical Considerations: (R)-p-toluenesulfinamide remains a highly effective and robust chiral auxiliary that provides good to excellent levels of diastereoselectivity for a wide range of transformations.[8] Its lower steric profile may be advantageous for certain highly hindered substrates, and its UV-active nature is a practical benefit for reaction monitoring.[8]
For researchers and drug development professionals, the key takeaway is that the sulfinamide auxiliary should be viewed as a tunable element. While Ellman's tert-butanesulfinamide is a versatile workhorse, the availability of aryl sulfinamides like the p-tolyl and mesityl variants provides critical options for optimizing the stereochemical outcome of a key amine-forming reaction. For demanding applications where stereopurity is paramount, the investment in the sterically encumbered (R)-mesitylsulfinamide is often justified by a significant enhancement in diastereoselectivity.
References
-
Title: Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Source: Chemical Reviews URL: [Link]
-
Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Sulfinamide Crossover Reaction Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthetic Approach toward Enantiopure Cyclic Sulfinamides Source: Organic Letters URL: [Link]
-
Title: Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates Source: Molecules (MDPI) URL: [Link]
-
Title: (A) Traditional approaches to the synthesis and diastereoselective... Source: ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Amines Source: Ellman Laboratory - Yale University URL: [Link]
-
Title: Asymmetric synthesis of amines using tert-butanesulfinamide Source: ResearchGate URL: [Link]
-
Title: Asymmetric synthesis of amines using tert-butanesulfinamide Source: PubMed URL: [Link]
-
Title: Synthesis and Use of Chiral Sulfinamides Source: ResearchGate URL: [Link]
-
Title: Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer Source: PNAS URL: [Link]
-
Title: Synthesis of chiral sulfinate esters by asymmetric condensation Source: Nature URL: [Link]
-
Title: Asymmetric Synthesis and Reactions of cis-N-(p-Toluenesulfinyl)aziridine-2-carboxylic Acids Source: Drexel University URL: [Link]
-
Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Molecules (MDPI) URL: [Link]
-
Title: Applications of aryl-sulfinamides in the synthesis of N-heterocycles Source: Royal Society of Chemistry URL: [Link]
-
Title: Diastereoselective synthesis using chiral auxiliary Source: Edgars Suna Group URL: [Link]
-
Title: A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry Source: Vapourtec URL: [Link]
-
Title: Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity Source: Scilit URL: [Link]
-
Title: Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity Source: ResearchGate URL: [Link]
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A Senior Application Scientist's Guide to HPLC Separation of Mesitylsulfinamide Derivatives
Welcome to an in-depth technical guide on the High-Performance Liquid Chromatography (HPLC) separation of mesitylsulfinamide derivatives. This document is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis, purification, and analysis of this important class of chiral compounds. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of successful research and development. Therefore, this guide moves beyond mere procedural descriptions to provide a comparative analysis of various HPLC strategies, grounded in experimental data and mechanistic principles.
Mesitylsulfinamide and its derivatives are of significant interest in medicinal chemistry, primarily due to their role as versatile chiral auxiliaries in asymmetric synthesis. The stereochemistry at the sulfur atom is crucial for inducing stereoselectivity in chemical reactions, making the accurate determination of enantiomeric purity a critical aspect of their application. This guide will equip you with the knowledge to select and optimize HPLC methods for both chiral and achiral analyses of these compounds.
Comparing HPLC Separation Strategies: Chiral vs. Achiral
The analytical approach to mesitylsulfinamide derivatives is dictated by the specific objective. For determining enantiomeric excess and isolating pure enantiomers, chiral HPLC is indispensable. Conversely, for monitoring reaction progress, assessing purity, or quantifying the total amount of the derivative irrespective of its stereochemistry, achiral HPLC methods are more suitable.
Chiral HPLC Separation: Resolving Enantiomers
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs). These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different stabilities, leading to different retention times.[1] For sulfinamide derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs have proven to be particularly effective.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for the separation of a broad range of chiral compounds, including sulfinamides.[2] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.
A study on the enantioseparation of twelve closely related chiral sulfinamide derivatives provides valuable comparative data on the performance of different polysaccharide-based CSPs.[2] The study highlights the effectiveness of Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), and Chiralpak AS-H (amylose tris((S)-α-methylbenzylcarbamate)) columns.[2]
Comparative Performance of Polysaccharide-Based CSPs for Sulfinamide Derivatives [2]
| Chiral Stationary Phase | Base Polymer | General Performance for Sulfinamides | Optimal Mobile Phase (Typical) |
| Chiralcel OD-H | Cellulose | Effective resolution for acyclic sulfinamide derivatives. | n-Hexane:Isopropanol (90:10) |
| Chiralpak AD-H | Amylose | Baseline resolution for most sulfinamide derivatives tested. | n-Hexane:Isopropanol (90:10) |
| Chiralpak AS-H | Amylose | Resolved a smaller subset of the tested sulfinamide derivatives. | n-Hexane:Isopropanol (90:10) |
Data synthesized from Zeng et al., 2018.[2]
The choice of alcohol modifier in the mobile phase significantly impacts the separation. Isopropanol is a common choice, and its concentration affects the retention times and resolution of the enantiomers.
Experimental Workflow: Chiral Separation on Polysaccharide-Based CSPs
Sources
A Senior Application Scientist's Guide to Chiral Auxiliaries for the Synthesis of Sterically Hindered Amines
Introduction: The Challenge and Enduring Value of Chiral Auxiliaries
Chiral amines, particularly those bearing sterically demanding substituents at the α-position, are privileged motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Their synthesis in an enantiomerically pure form is a cornerstone of modern organic chemistry. However, constructing these congested stereocenters presents a significant synthetic hurdle.[3][4] Direct catalytic asymmetric methods, while elegant, can falter when faced with bulky substrates, often suffering from low reactivity and diminished enantioselectivity.
In this landscape, the use of chiral auxiliaries—stoichiometric, recoverable sources of chirality—remains a robust and highly reliable strategy.[5][6] This approach involves covalently attaching an enantiopure auxiliary to a prochiral substrate, performing a diastereoselective transformation, and subsequently cleaving the auxiliary to reveal the desired enantiomerically enriched product.[7] The resulting diastereomeric intermediates can often be separated by standard techniques like chromatography or crystallization, enabling access to exceptionally high levels of enantiopurity.[8]
This guide provides a comparative analysis of the most effective chiral auxiliaries for synthesizing sterically hindered amines, either directly or via their immediate precursors. We will delve into the mechanistic underpinnings of stereocontrol, compare performance based on experimental data, and provide detailed protocols to empower researchers in selecting the optimal tool for their synthetic challenge.
The General Workflow: A Three-Step Strategy
The chiral auxiliary approach follows a logical and dependable three-stage workflow. This modularity is a key advantage, allowing for optimization at each distinct step.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
A Comparative Analysis of Leading Chiral Auxiliaries
The choice of auxiliary is dictated by the target molecule, the specific transformation, and the required cleavage conditions. Here, we compare four of the most powerful and widely adopted systems.
Evans' Oxazolidinones: The Gold Standard for α-Alkylation
Developed by David A. Evans, oxazolidinone auxiliaries are arguably the most well-known for asymmetric alkylations of carboxylic acid derivatives, which are versatile precursors to chiral amines.[9][10] Derived from readily available amino alcohols like valinol or phenylalaninol, their efficacy stems from the formation of a rigid, chelated Z-enolate that effectively shields one face from electrophilic attack.[7][11]
-
Mechanism of Stereocontrol: Deprotonation with a base like LDA or NaHMDS, followed by chelation with a Lewis acid (e.g., Bu₂BOTf), generates a planar Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) sterically blocks the si-face, directing the incoming electrophile to the re-face.
-
Performance with Hindered Systems: Evans' auxiliaries provide excellent diastereoselectivity (>95% d.e.) for primary, allylic, and benzylic halides.[10][12] However, their performance can diminish with sterically demanding secondary alkyl halides, where reaction rates are slower and selectivity can decrease.[12] They are less commonly used for the direct construction of quaternary centers via sequential alkylation due to the challenge of enolizing the already-substituted α-position.
-
Cleavage: The auxiliary is typically removed under mild conditions. Hydrolysis with lithium hydroperoxide (LiOOH) yields the carboxylic acid, while reductive cleavage with reagents like LiBH₄ or LiAlH₄ provides the corresponding primary alcohol.[11] This versatility allows access to multiple functional groups from a single intermediate.
Caption: Chelation-controlled model for Evans' auxiliary alkylation.
Oppolzer's Camphorsultams: Rigidity and Reliability
Derived from naturally occurring camphor, Oppolzer's camphorsultam is a highly crystalline and robust chiral auxiliary.[13] Its rigid bicyclic structure provides a predictable and effective steric shield, making it a reliable choice for a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[14][15]
-
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the camphor skeleton. In the enolate, the sultam ring and the camphor backbone create a conformation where one face is sterically encumbered by the camphor methyl groups and the sulfonyl oxygens, directing the electrophile to the opposite, more accessible face.[16]
-
Performance with Hindered Systems: The inherent rigidity of the camphorsultam often translates to high levels of diastereoselectivity even with challenging substrates. It has been successfully applied to the synthesis of cyclic α- and β-amino acids where stereoselective alkylation is the key step.[17]
-
Cleavage: Cleavage can be more challenging than with Evans' auxiliaries, particularly for sterically hindered N-acyl sultams. While standard hydrolysis with LiOOH is common, it can sometimes lead to low yields due to competitive N-S bond cleavage.[18] Alternative methods, such as using tetrabutylammonium hydrogen peroxide (TBAH) under anhydrous conditions, have been developed to improve yields and regioselectivity.[18] Reductive cleavage is also a viable option.
Myers' Pseudoephedrine and Pseudoephenamine: Excellence in Quaternary Center Construction
The pseudoephedrine amide system, developed by Andrew G. Myers, is exceptionally effective for the asymmetric alkylation of α-branched carbonyl compounds, making it a premier choice for constructing sterically congested α-tertiary and α-quaternary stereocenters.[19][20]
-
Mechanism of Stereocontrol: Deprotonation with a strong base like LDA generates a rigid lithium chelate between the amide carbonyl oxygen and the hydroxyl group oxygen. This conformation forces the phenyl group to shield one face of the enolate, leading to highly diastereoselective alkylation on the opposite face.[20]
-
Performance with Hindered Systems: This is where the Myers auxiliary truly excels. It consistently delivers exceptionally high diastereoselectivities (often >98:2 d.r.) for the synthesis of products with α-quaternary centers, a significant challenge for many other methods.[19][21] A major practical advantage is that the alkylated amide products are often highly crystalline, allowing for easy purification and isolation of a single diastereomer.[19]
-
Cleavage: The resulting amides can be readily hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid, or reduced to provide the corresponding alcohol.[21]
-
Pseudoephenamine as a Practical Alternative: Due to regulatory restrictions on pseudoephedrine, the Myers group developed pseudoephenamine as a practical, unrestricted alternative. It performs as well as, and in some cases better than, pseudoephedrine, particularly in the formation of quaternary centers, while retaining the advantage of producing crystalline intermediates.[19][21]
Ellman's tert-Butanesulfinamide: Direct Synthesis of Primary Amines
Unlike the previous examples that generate chiral carbonyl precursors, the tert-butanesulfinamide (tBS) auxiliary, developed by Jonathan A. Ellman, provides a direct and powerful route to chiral primary amines.[22][23] It serves as both a chiral auxiliary and a source of nitrogen.
-
Mechanism of Stereocontrol: The tBS auxiliary is condensed with an aldehyde or ketone to form an N-sulfinyl imine (a sulfinimine). The stereochemical outcome of the subsequent reaction is controlled by the addition of an organometallic reagent (e.g., Grignard or organolithium) to the imine. The reaction proceeds through a six-membered ring transition state where the metal is coordinated to both the imine nitrogen and the sulfinyl oxygen, forcing the bulky tert-butyl group into a pseudo-equatorial position. This orients the R-group of the imine to block one face, directing the nucleophile to the other.[8][22]
-
Performance with Hindered Systems: This method is exceptionally well-suited for the synthesis of sterically hindered primary amines, including those with α-tertiary and α-quaternary carbons.[22][24] The addition of bulky Grignard reagents to sulfinyl ketimines is a highly effective strategy for creating these congested centers with excellent diastereoselectivity.
-
Cleavage: The sulfinyl group is easily cleaved under mild acidic conditions (e.g., HCl in an alcohol solvent), yielding the primary amine hydrochloride salt without compromising the newly formed stereocenter.[22][25]
Quantitative Performance Comparison
The following table summarizes the key features and performance metrics of these auxiliaries, providing a quick reference for selecting the appropriate tool for a given synthetic challenge.
| Chiral Auxiliary | Typical Reaction | Diastereoselectivity (Hindered Substrates) | Cleavage Conditions | Key Advantages | Key Limitations |
| Evans' Oxazolidinone | α-Alkylation | Good to Excellent (>95% d.e.) for 1°/benzylic; Moderate for 2° halides.[12] | Mild: LiOOH (acid); LiBH₄ (alcohol).[11] | Highly reliable, predictable stereocontrol, versatile cleavage options. | Lower selectivity with sterically demanding secondary electrophiles.[12] |
| Oppolzer's Camphorsultam | α-Alkylation, Aldol | Excellent (>95% d.e.) due to rigid scaffold.[17] | Can be harsh; risk of N-S cleavage.[18] Anhydrous TBAH improves yields.[18] | High crystallinity, thermally stable, excellent stereocontrol. | Cleavage can be problematic for congested products. |
| Myers' Pseudoephenamine | α-Alkylation (Quaternary) | Exceptional (often >98:2 d.r.) for quaternary centers.[19][21] | Standard acid/base hydrolysis or reduction.[21] | Superior for quaternary centers, crystalline products, unrestricted.[19] | Requires strongly basic conditions (LDA). |
| Ellman's tert-Butanesulfinamide | Nucleophilic Addition to Imines | Excellent (>95% d.e.) for tertiary and quaternary centers.[22][24] | Mild acidic cleavage (e.g., HCl/MeOH).[25] | Direct route to primary amines, broad scope for nucleophiles. | Requires stoichiometric organometallic reagents. |
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following are representative, detailed protocols for key transformations.
Protocol 1: Asymmetric Alkylation using Myers' Pseudoephenamine Auxiliary
This protocol describes the synthesis of an α,α-disubstituted amide, a precursor to a sterically hindered carboxylic acid or alcohol with a quaternary stereocenter.
Caption: Experimental workflow for Myers' asymmetric alkylation.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the α-monosubstituted pseudoephenamine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv).
-
Enolate Formation: Add anhydrous THF and cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA, 2.5 M in hexanes, 1.1 equiv) dropwise. After the addition is complete, transfer the flask to an ice bath (0 °C) and stir for 1 hour.
-
Alkylation: Re-cool the reaction mixture to -78 °C. Add the electrophile (e.g., alkyl iodide, 1.5 equiv) dropwise.
-
Reaction: Stir the reaction for 2-4 hours, allowing the bath to slowly warm to 0 °C.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and partition between water and ethyl acetate.
-
Purification: Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product, often a solid, can be purified by recrystallization or flash column chromatography to yield the diastereomerically pure α,α-disubstituted amide.[19][21]
Protocol 2: Synthesis of a Hindered Primary Amine using Ellman's Auxiliary
This protocol details the addition of a bulky Grignard reagent to an N-sulfinyl ketimine to generate a primary amine with a congested α-stereocenter.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-tert-butanesulfinyl ketimine (1.0 equiv) in an anhydrous solvent such as THF or CH₂Cl₂.
-
Addition: Cool the solution to the required temperature (typically -78 °C to -48 °C). Add the Grignard reagent (e.g., iso-propylmagnesium chloride, 1.5-2.0 equiv) dropwise over 15-20 minutes.
-
Reaction: Stir the reaction at this temperature for 4-6 hours, monitoring by TLC for the consumption of the starting imine.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature, and extract with ethyl acetate.
-
Cleavage: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Dissolve the crude sulfinamide in methanol and add a solution of HCl in dioxane (e.g., 4M, 2.0-3.0 equiv). Stir at room temperature for 1 hour.
-
Purification: Concentrate the mixture in vacuo. The resulting hydrochloride salt of the primary amine can be purified by trituration with diethyl ether or by recrystallization.[22]
Conclusion and Future Perspective
While the field of asymmetric synthesis continues to trend towards catalytic solutions, chiral auxiliaries remain an indispensable and powerful tool, particularly for the construction of sterically hindered molecules.[6][7] Their reliability, high stereoselectivity, and the ability to separate diastereomeric intermediates offer a level of certainty that is often unmatched by catalytic methods, especially during process development and scale-up.
-
For α-tertiary amines (via carbonyls) , Evans' oxazolidinones and Oppolzer's sultams offer predictable and high levels of stereocontrol. The choice may depend on the specific substrate and the tolerance for the respective cleavage conditions.
-
For the challenging synthesis of α-quaternary amines (via carbonyls) , Myers' pseudoephenamine is the standout choice, routinely providing exceptional selectivity and the practical advantage of crystalline products.[19][21]
-
For the most direct route to sterically hindered primary amines , Ellman's tert-butanesulfinamide provides a robust and high-yielding pathway with a simple cleavage protocol.[22][23]
Ultimately, the selection of a chiral auxiliary is a strategic decision based on a holistic analysis of the target structure and the synthetic route. A deep understanding of the mechanism, advantages, and limitations of each class, as presented in this guide, empowers researchers to make informed choices and efficiently access complex, sterically hindered chiral amines.
References
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Chiral auxiliary. Wikipedia. [Link]
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Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]
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Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. [Link]
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Asymmetric Synthesis of α-Branched Amines via Rh(III)-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society. [Link]
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Asymmetric Synthesis of α-Branched Amines via Rh(III)-Catalyzed C–H Bond Functionalization. PMC - NIH. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Sociedad Química de México. [Link]
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N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ChemRxiv. [Link]
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Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PMC - NIH. [Link]
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Application of Oppolzer′s Sultam in the Synthesis of Cyclic α-Amino Acids and β-Amino Acids. ResearchGate. [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
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Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]
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Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]
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(−)-d-2,10-camphorsultam. Organic Syntheses Procedure. [Link]
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Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Williams College. [Link]
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The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of (R)-2,4,6-trimethylbenzenesulfinamide
Navigating the complexities of novel chiral reagents is paramount for advancing drug discovery and development. (R)-2,4,6-trimethylbenzenesulfinamide, a specialized sulfinamide, offers unique potential in asymmetric synthesis.[1][2] However, its safe and effective implementation in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and precision in your research endeavors.
Anticipated Hazard Profile
Based on the GHS classification of 2,4,6-trimethylbenzenesulfonamide, it is prudent to handle (R)-2,4,6-trimethylbenzenesulfinamide with the assumption that it may present the following hazards[4]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Eye Damage/Irritation: Causes serious eye irritation.[4]
These potential hazards underscore the critical need for a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a foundational element of laboratory safety.[5] The following table outlines the recommended PPE for handling (R)-2,4,6-trimethylbenzenesulfinamide, with detailed explanations for each selection.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes.[6] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Given the potential for skin irritation and dermal toxicity, gloves are mandatory. Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[5][7] |
| Body Protection | A fully-buttoned laboratory coat | A lab coat protects your skin and personal clothing from accidental spills. Ensure it is made of a suitable material and fits correctly. |
| Respiratory Protection | Use in a certified chemical fume hood | To mitigate the risk of inhaling fine particles of the solid compound, all handling of (R)-2,4,6-trimethylbenzenesulfinamide should be conducted within a properly functioning chemical fume hood.[8] This engineering control is the most effective way to prevent respiratory exposure. |
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous operational plan is essential for minimizing risk and ensuring the integrity of your research. The following workflow provides a procedural guide for the safe handling and disposal of (R)-2,4,6-trimethylbenzenesulfinamide.
Experimental Workflow: From Receipt to Reaction
Caption: A flowchart illustrating the key steps for the safe handling of (R)-2,4,6-trimethylbenzenesulfinamide.
Disposal Plan: Ensuring Environmental Responsibility
The disposal of chemical waste is a critical aspect of laboratory management and environmental stewardship.[7][8] Due to the potential hazards of sulfinamide compounds, on-site treatment is not recommended without a validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.[7]
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with (R)-2,4,6-trimethylbenzenesulfinamide, including excess reagent, contaminated gloves, pipette tips, and weighing paper, must be collected in a dedicated and clearly labeled hazardous waste container.[8] Do not mix this waste with other waste streams.[8]
-
Container Management: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, for waste collection.[8] Ensure the container is in good condition and has a secure, leak-proof lid.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(R)-2,4,6-trimethylbenzenesulfinamide," and an indication of the primary hazards (e.g., "Toxic," "Irritant").
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste management company.[7][9]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek prompt medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
-
Spill: In the event of a spill, evacuate the immediate area. For a small spill, and only if you are trained and have the appropriate spill kit, you may clean it up. For larger spills, or if you are unsure, contact your institution's EHS department immediately.
By adhering to these comprehensive safety protocols, researchers can confidently and responsibly unlock the synthetic potential of (R)-2,4,6-trimethylbenzenesulfinamide, fostering a laboratory environment where both scientific innovation and personal safety are held in the highest regard.
References
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American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Michigan Department of Agriculture and Rural Development. (2024, July 17). Guidance for Personal Protective Equipment Requirements for Commercial Applicators. Retrieved from [Link]
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Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Department of Homeland Security. (n.d.). Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Fentanyl. Retrieved from [Link]
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American Chemical Society. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, April 4). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
